Cycloate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
S-ethyl N-cyclohexyl-N-ethylcarbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NOS/c1-3-12(11(13)14-4-2)10-8-6-5-7-9-10/h10H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCAFRGABIXSDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)SCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NOS | |
| Record name | CYCLOATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18083 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6032356 | |
| Record name | Ethyl N-cyclohexyl-N-ethylthiolcarbamate | |
| Source | EPA DSSTox | |
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Molecular Weight |
215.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cycloate is a colorless liquid with an aromatic odor. Used as a selective systemic herbicide., Colorless or amber to yellow clear oily liquid; [HSDB] | |
| Record name | CYCLOATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18083 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Cycloate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4575 | |
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Boiling Point |
145 °C at 10 mm Hg | |
| Record name | CYCLOATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1712 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
139 °C (TAG OPEN CUP) | |
| Record name | CYCLOATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1712 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Miscible with most organic solvents, e.g. acetone, benzene, methanol, ethanol, xylene, kerosene, etc., Miscible with 4-methylpentan-2-one, In water, 85 mg/L at 22 °C | |
| Record name | CYCLOATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1712 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.016 at 30 °C/4 °C | |
| Record name | CYCLOATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1712 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.002 [mmHg], 1.57X10-3 mm Hg at 25 °C | |
| Record name | Cycloate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4575 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CYCLOATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1712 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid, Oily | |
CAS No. |
1134-23-2 | |
| Record name | CYCLOATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18083 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Ro-Neet 6E | |
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| Record name | Cycloate [BSI:ISO] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl N-cyclohexyl-N-ethylthiolcarbamate | |
| Source | EPA DSSTox | |
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| Record name | S-ethyl N-cyclohexylthiocarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.166 | |
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| Record name | CYCLOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IMZ37NA07H | |
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| Record name | CYCLOATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1712 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
11.5 °C | |
| Record name | CYCLOATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1712 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Cycloate Herbicide: A Technical Guide to its Mode of Action on Lipid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloate, a member of the thiocarbamate class of herbicides, exerts its phytotoxic effects by disrupting the biosynthesis of very-long-chain fatty acids (VLCFAs). This technical guide delineates the molecular mechanism of this compound's mode of action, focusing on its inhibitory effect on the fatty acid elongase (FAE) complex. This document provides a comprehensive overview of the biochemical pathways affected, quantitative data on the inhibition of VLCFA synthesis by related thiocarbamate herbicides, detailed experimental protocols for studying this mode of action, and visual representations of the involved pathways and workflows.
Introduction
This compound (S-ethyl cyclohexyl(ethyl)thiocarbamate) is a selective, pre-emergence herbicide used for the control of grasses and some broadleaf weeds. Its herbicidal activity is primarily attributed to the inhibition of seedling shoot growth.[1] At the molecular level, this compound targets lipid metabolism, specifically the elongation of fatty acid chains beyond 18 carbons.[2] VLCFAs are crucial components of various cellular structures, including cuticular waxes, suberin, and sphingolipids, which are essential for plant development, membrane integrity, and stress responses. By inhibiting VLCFA synthesis, this compound disrupts these fundamental processes, leading to stunted growth and eventual plant death.
Mode of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis
The primary mode of action of this compound is the inhibition of the fatty acid elongase (FAE) enzyme complex located in the endoplasmic reticulum of plant cells.[3][4] Thiocarbamate herbicides, including this compound, are considered pro-herbicides.[1] They are metabolized in planta to their sulfoxide derivatives, which are believed to be the active inhibitory compounds.
The FAE complex catalyzes the sequential addition of two-carbon units from malonyl-CoA to an acyl-CoA primer (typically C16 or C18), leading to the formation of VLCFAs (C20 and longer). This process involves four key enzymatic reactions:
-
Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS), this is the rate-limiting step and the primary target of this compound.
-
Reduction: The resulting β-ketoacyl-CoA is reduced by a β-ketoacyl-CoA reductase (KCR).
-
Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) then removes a water molecule.
-
Reduction: Finally, an enoyl-CoA reductase (ECR) reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial primer.
This compound, likely in its sulfoxide form, inhibits the KCS enzyme, thereby blocking the entire VLCFA synthesis pathway. This leads to a depletion of VLCFAs and an accumulation of their C16 and C18 precursors.
Signaling Pathway of VLCFA Synthesis and this compound Inhibition
Quantitative Data on VLCFA Synthesis Inhibition
| Herbicide | Plant Species | Concentration (µM) | Effect on VLCFA Synthesis | Reference |
| Pebulate | Barley (Hordeum vulgare), Wild Oats (Avena ludoviciana) | ≥ 25 | Significant inhibition | |
| This compound | Rye (Secale cereale) | Not specified | Decrease in very-long-side-chain compounds, accumulation of short-chain homologues |
Experimental Protocols
In Vivo Assay for VLCFA Synthesis Inhibition in Plant Seedlings
This protocol is adapted from methodologies used to study the effects of herbicides on lipid metabolism in plants.
Objective: To determine the effect of this compound on the incorporation of a radiolabeled precursor into VLCFAs in intact seedlings.
Materials:
-
Seeds of a susceptible plant species (e.g., rye, barley)
-
This compound stock solution (in a suitable solvent like acetone)
-
[1-¹⁴C]Acetate or [2-¹⁴C]Malonyl-CoA
-
Germination paper or sand
-
Growth chamber or incubator
-
Liquid scintillation cocktail and vials
-
Scintillation counter
-
Glass tubes with Teflon-lined caps
-
Reagents for fatty acid extraction and methylation (e.g., chloroform, methanol, sulfuric acid)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Seed Germination: Germinate seeds in the dark at a controlled temperature (e.g., 25°C) on germination paper or in sand moistened with water.
-
Herbicide Treatment: After a set period of germination (e.g., 4-5 days), treat the seedlings with a range of this compound concentrations. The herbicide can be applied by watering the germination medium. Include a solvent-only control.
-
Radiolabeling: Following herbicide treatment for a specified duration (e.g., 24 hours), excise the shoots and incubate them in a buffer containing the radiolabeled precursor (e.g., [1-¹⁴C]acetate) for a few hours.
-
Lipid Extraction: a. Harvest the shoots, wash them to remove excess radiolabel, and record the fresh weight. b. Homogenize the tissue in a chloroform:methanol mixture (e.g., 2:1, v/v). c. Add water or a salt solution to induce phase separation. d. Collect the lower organic phase containing the lipids.
-
Fatty Acid Methylation: a. Evaporate the solvent from the lipid extract under a stream of nitrogen. b. Add a methylation reagent (e.g., 2.5% H₂SO₄ in methanol) and heat at 80°C for 1 hour to convert fatty acids to fatty acid methyl esters (FAMEs).
-
Analysis: a. Total Incorporation: Measure the radioactivity in an aliquot of the total lipid extract using liquid scintillation counting to determine the overall effect on lipid synthesis. b. Fatty Acid Profile: Analyze the FAMEs by radio-GC or GC-MS to separate and quantify the different fatty acid chain lengths. The distribution of radioactivity among the different FAMEs will reveal the specific inhibition of VLCFA synthesis.
Experimental Workflow
References
- 1. 15.9 Herbicides that Inhibit Very Long Chain Fatty Acids – Principles of Weed Control [ohiostate.pressbooks.pub]
- 2. This compound, an inhibitor of fatty acid elongase, modulates the metabolism of very-long-side-chain alkylresorcinols in rye seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future | Weed Technology | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cycloate Degradation Pathway in Soil Environments
Audience: Researchers, scientists, and drug development professionals.
Core Requirements Met: This guide provides a detailed overview of the microbial degradation of the thiocarbamate herbicide cycloate in soil. It includes quantitative data in tabular format, comprehensive experimental protocols, and mandatory Graphviz visualizations of the degradation pathway and experimental workflow.
Introduction
This compound (S-ethyl N-cyclohexyl-N-ethylcarbamothioate) is a selective, systemic herbicide used for the pre-emergent control of annual grasses and some broadleaf weeds in crops such as sugar beets, table beets, and spinach.[1] As with many agricultural chemicals, understanding its environmental fate, particularly its degradation pathway in soil, is crucial for assessing its environmental impact and ensuring its safe use. The dissipation of this compound from soil is primarily a biological process driven by soil microorganisms, although chemical degradation and volatilization can also contribute.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of the this compound degradation pathway in soil environments, intended for researchers and professionals in related fields.
Chemical and Physical Properties of this compound
This compound is a colorless liquid with an aromatic odor.[3][4] Its persistence and behavior in soil are influenced by its chemical and physical properties.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₂₁NOS | |
| Molecular Weight | 215.36 g/mol | |
| CAS Number | 1134-23-2 | |
| Water Solubility | 75 - 95 ppm | |
| Vapor Pressure | 210 - 830 mPa at 25°C | |
| Octanol-Water Partition Coefficient (log Kow) | 4.1 | |
| Synonyms | Ro-Neet, Etsan, Ronit, S-ethyl N-ethylcyclohexanecarbamothioate |
The this compound Degradation Pathway
The primary mechanism for this compound degradation in soil is microbial metabolism. While the complete pathway to mineralization has not been fully elucidated for this compound specifically, a proposed pathway can be constructed based on studies of this compound's known metabolites and the degradation of other thiocarbamate herbicides like EPTC. The degradation is initiated by two main enzymatic reactions: sulfoxidation and hydrolysis.
Initial Degradation Steps
-
Sulfoxidation: The sulfur atom in the thiocarbamate linkage is oxidized to form This compound sulfoxide . This reaction is likely catalyzed by cytochrome P450 monooxygenases, a class of enzymes known to be involved in the metabolism of many xenobiotics, including other thiocarbamate herbicides.
-
Hydrolysis: The thioester bond of this compound is cleaved by hydrolase enzymes, likely belonging to the amidohydrolase superfamily. This cleavage results in the formation of N-ethylcyclohexylamine and other transient intermediates.
These two initial metabolites, this compound sulfoxide and N-ethylcyclohexylamine, have been identified in soil metabolism studies.
Further Degradation of Primary Metabolites
The primary metabolites are further broken down by soil microorganisms:
-
Degradation of this compound Sulfoxide: While the specific pathway for this compound sulfoxide is not detailed in the available literature, sulfoxides of other pesticides are known to be further metabolized, potentially through reduction back to the parent compound or cleavage of the molecule.
-
Degradation of N-ethylcyclohexylamine: Based on the degradation of the related compound cyclohexylamine by soil bacteria such as Pseudomonas and Brevibacterium, a plausible pathway for N-ethylcyclohexylamine involves:
-
Deamination: The ethylamine group is removed, yielding cyclohexanone and ethylamine.
-
Ring Cleavage: The cyclohexanone ring is opened through the action of a monooxygenase and a hydrolase, leading to the formation of adipic acid. Adipic acid can then enter central metabolic pathways, such as the TCA cycle, and be mineralized to CO₂.
-
The complete mineralization of this compound, demonstrated by the evolution of ¹⁴CO₂ from radiolabeled this compound in laboratory studies, confirms that soil microorganisms can break down the entire molecule.
References
Environmental Fate and Mobility of Cycloate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and mobility of the thiocarbamate herbicide Cycloate in soil and water systems. The information is compiled from various scientific sources to assist researchers and environmental professionals in understanding its persistence, degradation pathways, and potential for movement in the environment.
Core Data on Environmental Fate
The environmental behavior of this compound is dictated by a combination of its physicochemical properties and its interactions with soil and water environments. The primary dissipation mechanisms from soil are volatilization and microbial degradation[1]. Its potential for leaching into groundwater is considered low[1].
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the environmental fate of this compound.
| Parameter | Medium | Value | Conditions | Source |
| Half-life (DT50) | Sandy Loam Soil | 10-11 days | Field dissipation studies | [1] |
| Soil | 4-8 weeks | Crop growing conditions | [2][3] | |
| Loam Soil | 3.5 weeks | 70-80 °F | ||
| Hydrolysis Half-life | Water (pH 5.0, 7.0, 9.0) | No measurable hydrolysis | 25°C and 40°C over 30 days | |
| Aqueous Photolysis Half-life | Water (pH 7.0) | 219 days | 25°C | |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Soil | 272 mL g⁻¹ | - | |
| Soil | 130-270 | - |
Environmental Dissipation Pathways
The overall environmental fate of this compound is a result of several interconnected processes in soil and water. The following diagram illustrates these primary pathways.
References
Cycloate's Impact on Soil Microbial Communities: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cycloate, a thiocarbamate herbicide, exerts a range of effects on the intricate ecosystem of soil microbial communities. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of these impacts, with a focus on quantitative data, detailed experimental methodologies, and the underlying biochemical pathways. Due to a scarcity of publicly available data specifically on this compound, this guide incorporates findings from studies on related thiocarbamate herbicides, such as EPTC and molinate, to provide a broader understanding of the potential effects. The available data suggests that this compound can selectively inhibit the growth of certain fungal species. The microbial degradation of this compound, a key factor in its environmental fate, is believed to proceed through a pathway involving hydrolysis and subsequent breakdown of its constituent parts, a process common to thiocarbamate herbicides. This guide presents a hypothetical degradation pathway based on these related compounds. Furthermore, standardized protocols for assessing the impact of herbicides on key soil health indicators, including microbial respiration and enzyme activity, are detailed to facilitate further research in this critical area.
Quantitative Impact of this compound on Soil Microbial Communities
Quantitative data on the broad-spectrum effects of this compound on soil microbial communities are limited. However, specific studies on its impact on certain fungal species provide valuable insights.
Table 1: Effect of this compound on the Linear Growth of Rhizoctonia solani
| This compound Concentration (µg/mL) | Nutrient Agar Concentration | Mean Linear Growth (mm) after 72hr | Inhibition Compared to Control (%) |
| 0 (Control) | Full Strength | 45.0 | 0 |
| 10 | Full Strength | 38.0 | 15.6 |
| 25 | Full Strength | 35.0 | 22.2 |
| 50 | Full Strength | 32.0 | 28.9 |
| 100 | Full Strength | 28.0 | 37.8 |
| 0 (Control) | Half Strength | 42.0 | 0 |
| 10 | Half Strength | 36.0 | 14.3 |
| 25 | Half Strength | 33.0 | 21.4 |
| 50 | Half Strength | 30.0 | 28.6 |
| 100 | Half Strength | 26.0 | 38.1 |
Data summarized from Campbell, C. L., and Altman, J. (1977). Pesticide — plant disease interactions: effect of this compound on growth of Rhizoctonia solani. Phytopathology 67: 557-560.[1]
The data clearly indicates a dose-dependent inhibitory effect of this compound on the growth of the plant pathogenic fungus Rhizoctonia solani.
Experimental Protocols
This section details standardized methods for assessing the impact of herbicides like this compound on key soil microbial parameters.
Assessment of Soil Dehydrogenase Activity
Dehydrogenase activity is a widely used indicator of overall microbial activity in soil.
Principle: Dehydrogenases, present in viable microbial cells, transfer hydrogen from substrates to an artificial electron acceptor, 2,3,5-triphenyltetrazolium chloride (TTC), which is reduced to triphenyl formazan (TPF). The red-colored TPF can be extracted and quantified spectrophotometrically.
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (0.5% w/v in Tris buffer)
-
Tris buffer (0.1 M, pH 7.6)
-
Methanol or Acetone
-
Spectrophotometer
-
Incubator
Procedure:
-
Weigh 5 g of sieved, moist soil into a test tube.
-
Add 2.5 mL of the TTC-Tris buffer solution.
-
Incubate the tubes in the dark at 37°C for 24 hours.
-
After incubation, add 10 mL of methanol or acetone to extract the TPF.
-
Shake the tubes for 1 minute and then centrifuge at 2000 rpm for 5 minutes.
-
Measure the absorbance of the supernatant at 485 nm.
-
A standard curve using known concentrations of TPF is used to calculate the amount of TPF produced.
-
Results are typically expressed as µg TPF g⁻¹ soil h⁻¹.
Assessment of Soil Phosphatase Activity
Phosphatases are enzymes that hydrolyze organic phosphorus compounds, making phosphorus available to plants and microorganisms.
Principle: The activity is determined by measuring the amount of p-nitrophenol (PNP) released when soil is incubated with a solution of p-nitrophenyl phosphate (PNPP). The yellow color of PNP is measured spectrophotometrically.
Materials:
-
Modified universal buffer (MUB)
-
p-nitrophenyl phosphate (PNPP) solution
-
0.5 M CaCl₂
-
0.5 M NaOH
-
Spectrophotometer
Procedure:
-
Place 1 g of soil in a 50 mL flask.
-
Add 4 mL of MUB, 1 mL of PNPP solution, and swirl.
-
Incubate at 37°C for 1 hour.
-
After incubation, add 1 mL of 0.5 M CaCl₂ and 4 mL of 0.5 M NaOH to stop the reaction.
-
Filter the suspension and measure the absorbance of the filtrate at 400 nm.
-
A standard curve is prepared with known concentrations of PNP.
-
Results are expressed as µg PNP g⁻¹ soil h⁻¹.
Assessment of Soil Urease Activity
Urease is a key enzyme in the nitrogen cycle, catalyzing the hydrolysis of urea to ammonia and carbon dioxide.
Principle: The rate of urea hydrolysis is determined by measuring the amount of ammonium released when the soil is incubated with a urea solution. The ammonium is then quantified colorimetrically.
Materials:
-
Urea solution (2%)
-
Phosphate buffer (0.1 M, pH 7.0)
-
2 M KCl solution
-
Nessler’s reagent or an appropriate colorimetric reagent for ammonia.
-
Spectrophotometer
Procedure:
-
To 5 g of soil in a flask, add 2.5 mL of phosphate buffer and 5 mL of urea solution.
-
Incubate at 37°C for 2 hours.
-
After incubation, add 50 mL of 2 M KCl solution and shake for 30 minutes.
-
Filter the suspension.
-
Take an aliquot of the filtrate and determine the ammonium concentration using a colorimetric method (e.g., with Nessler’s reagent) at the appropriate wavelength.
-
A standard curve is prepared with known concentrations of ammonium.
-
Results are expressed as µg NH₄⁺-N g⁻¹ soil h⁻¹.
Measurement of this compound Residues in Soil
This protocol is for the extraction and quantification of this compound and its metabolites from soil samples.
Principle: Soil samples are extracted with a solvent, and the extract is analyzed by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Soxhlet extraction apparatus or a shaker.
-
Solvents such as acetone, methanol, or a mixture.
-
Rotary evaporator.
-
Gas chromatograph with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (GC-MS), or an LC-MS system.
Procedure:
-
A known weight of soil (e.g., 50 g) is mixed with a drying agent like anhydrous sodium sulfate.
-
The soil is extracted with a suitable solvent (e.g., acetone:methanol, 1:1 v/v) for several hours using a Soxhlet apparatus or by shaking.
-
The solvent is evaporated to a small volume using a rotary evaporator.
-
The extract may require a clean-up step using solid-phase extraction (SPE) cartridges to remove interfering substances.
-
The final extract is analyzed by GC-NPD, GC-MS, or LC-MS to identify and quantify this compound and its metabolites.
-
Quantification is based on a calibration curve prepared with analytical standards.
Signaling Pathways and Experimental Workflows
Hypothetical Microbial Degradation Pathway of this compound
While the complete microbial degradation pathway of this compound is not fully elucidated, based on studies of other thiocarbamate herbicides like EPTC and molinate, a hypothetical pathway can be proposed. The initial step is likely the cleavage of the thioester bond, a reaction often catalyzed by a cytochrome P-450 monooxygenase system in bacteria such as Rhodococcus species.[2]
General Experimental Workflow for Assessing Herbicide Impact
The following diagram illustrates a typical workflow for investigating the effects of a herbicide like this compound on soil microbial communities.
Conclusion
The impact of the herbicide this compound on soil microbial communities is an area that warrants further in-depth investigation. The available evidence, primarily from studies on related thiocarbamate compounds, suggests potential for alterations in microbial community structure and function. The inhibitory effects on specific fungal species, as demonstrated with Rhizoctonia solani, highlight the need for more comprehensive studies on a broader range of soil microorganisms, including beneficial species such as mycorrhizal fungi and nitrogen-fixing bacteria.
The provided experimental protocols offer a standardized framework for researchers to generate robust and comparable data on the ecotoxicological effects of this compound. Future research should focus on generating quantitative data for key microbial parameters, elucidating the specific microbial degradation pathways of this compound, and understanding its influence on crucial soil biogeochemical cycles. Such knowledge is essential for a complete risk assessment and for the development of sustainable agricultural practices.
References
Cycloate as an Inhibitor of Fatty Acid Elongase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloate, a member of the thiocarbamate class of herbicides, is a known inhibitor of fatty acid elongase, a critical enzyme complex responsible for the synthesis of very-long-chain fatty acids (VLCFAs). This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on fatty acid metabolism, and the downstream consequences of VLCFA depletion. While much of the specific research on this compound has been conducted in plant systems, the fundamental role of fatty acid elongation across eukaryotes makes this information relevant to broader biological and pharmacological research. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the key pathways and workflows.
Introduction
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 20 or more carbon atoms, are essential components of various cellular structures and signaling molecules. They are precursors for sphingolipids, such as ceramides and glycosylceramides, which are integral to membrane structure and function. VLCFAs also play crucial roles in the formation of cuticular waxes in plants and in various physiological processes in mammals.[1]
The biosynthesis of VLCFAs is catalyzed by a multi-enzyme complex known as the fatty acid elongase (FAE) or ELOVL (Elongation of Very Long Chain Fatty Acids) system, located in the endoplasmic reticulum. This system sequentially adds two-carbon units from malonyl-CoA to an existing acyl-CoA primer. The rate-limiting step in this process is the initial condensation reaction catalyzed by the ketoacyl-CoA synthase (KCS) component of the elongase complex.
This compound (S-ethyl cyclohexyl(ethyl)thiocarbamate) and other thiocarbamate herbicides have been identified as inhibitors of this critical enzymatic step.[1][2] By blocking the synthesis of VLCFAs, this compound disrupts downstream metabolic pathways and cellular structures that depend on these fatty acids. This guide will explore the biochemical basis of this inhibition and its implications.
Mechanism of Action
This compound's inhibitory effect on fatty acid elongase is believed to stem from its interference with the condensation reaction that extends the fatty acid chain. While the precise molecular interaction has not been fully elucidated for this compound itself, studies on related thiocarbamate herbicides suggest that their sulfoxide metabolites are the active inhibitory compounds. These metabolites are thought to react with sulfhydryl groups of key enzymes in the elongase complex.
The inhibition of fatty acid elongase by this compound leads to a characteristic shift in the fatty acid profile of affected cells. Specifically, there is a marked decrease in the abundance of very-long-chain fatty acids (C20 and longer), accompanied by an accumulation of their shorter-chain precursors (typically C16 and C18).[1][2] This alteration in the fatty acid pool has significant ramifications for lipid metabolism and cellular function.
Quantitative Data
Quantitative data on the inhibitory potency of this compound specifically is limited in the available scientific literature. However, studies on a closely related thiocarbamate herbicide, pebulate, provide valuable insights that can be considered as a proxy.
| Compound | Target | Effect | Concentration | Organism/System | Citation |
| Pebulate | Fatty Acid Elongation | Significant inhibition of VLCFA synthesis | ≥25 µM | Barley and wild oat shoots |
Note: This table summarizes data for a related thiocarbamate due to the lack of specific IC50 values for this compound in the reviewed literature.
Impact on Downstream Signaling Pathways
The inhibition of VLCFA synthesis by this compound has profound effects on the biosynthesis of complex lipids, particularly sphingolipids. Ceramides, the backbone of most sphingolipids, are synthesized from a sphingoid base and a fatty acyl-CoA. The chain length of this fatty acid is critical for the function of the resulting ceramide and its derivatives.
By depleting the pool of VLCFA-CoAs, this compound is hypothesized to disrupt the production of VLCFA-containing ceramides. This can lead to an accumulation of ceramides with shorter fatty acid chains and potentially alter the biophysical properties of cell membranes, impacting membrane fluidity, raft formation, and the function of membrane-associated proteins. Such alterations in membrane composition can, in turn, affect a variety of signaling pathways.
References
Methodological & Application
Application Notes and Protocols for Studying Herbicide Resistance Mechanisms Using Cycloate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloate is a selective, pre-plant thiocarbamate herbicide primarily used for the control of annual grasses and some broadleaf weeds.[1] Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, a critical process for the formation of plant cuticles and suberin.[2][3] The disruption of VLCFA synthesis interferes with normal seed germination and seedling development.[1] Understanding the mechanisms by which weeds develop resistance to this compound and other thiocarbamate herbicides is crucial for developing sustainable weed management strategies and for the discovery of new herbicidal compounds.
These application notes provide a comprehensive overview of the mechanisms of resistance to thiocarbamate herbicides, with a focus on this compound, and detail the experimental protocols required to investigate these mechanisms.
Mechanisms of Herbicide Resistance
Herbicide resistance in weeds can be broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR).
-
Target-Site Resistance (TSR): This form of resistance arises from genetic mutations in the gene encoding the herbicide's target protein. In the case of this compound, the target is believed to be a fatty acid elongase (FAE) or a component of the VLCFA elongase complex.[4] Mutations in the gene encoding this enzyme could alter its structure, reducing the binding affinity of this compound and rendering the herbicide ineffective. While specific mutations conferring resistance to this compound have not been widely reported in public literature, this remains a primary suspected mechanism of resistance.
-
Non-Target-Site Resistance (NTSR): This encompasses a range of mechanisms that are not related to alterations in the herbicide's target protein. Key NTSR mechanisms include:
-
Metabolic Resistance: This is a common form of NTSR where resistant plants exhibit an enhanced ability to metabolize and detoxify the herbicide before it can reach its target site. This is often mediated by the increased activity of enzyme families such as cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and ATP-binding cassette (ABC) transporters. For thiocarbamate herbicides like triallate, a close relative of this compound, resistance has been linked to altered metabolism.
-
Reduced Herbicide Uptake or Translocation: Resistant plants may absorb less of the herbicide or exhibit impaired translocation of the herbicide to the target site.
-
Sequestration: The herbicide can be sequestered in cellular compartments, such as the vacuole, preventing it from reaching its target in the endoplasmic reticulum.
-
Quantitative Data on Thiocarbamate Herbicide Resistance
Due to the limited availability of public data specifically for this compound resistance, the following tables present data for triallate, another thiocarbamate herbicide that inhibits VLCFA synthesis, to illustrate the types of quantitative data generated in resistance studies. These values are typically determined through dose-response assays.
Table 1: Dose-Response Data for Triallate in Susceptible and Resistant Wild Oat (Avena fatua) Populations
| Population | Herbicide | GR50 (g ai/ha) | Resistance Index (RI) |
| Susceptible (S) | Triallate | 500 | 1.0 |
| Resistant (HR11-151) | Triallate | 1695 | 3.39 |
| Resistant (HR08-210) | Triallate | 1265 | 2.53 |
GR50: The herbicide dose required to cause a 50% reduction in plant growth. RI: Resistance Index = GR50 of the resistant population / GR50 of the susceptible population. (Data adapted from Mangin, A.R., et al., 2017)
Table 2: Cross-Resistance Profile of a Triallate-Resistant Wild Oat (Avena fatua) Population (HR11-151)
| Herbicide | Herbicide Group | Site of Action | GR50 (g ai/ha) | Resistance Index (RI) |
| Triallate | Group 8 | VLCFA Elongase Inhibitor | 1695 | 3.39 |
| Pyroxasulfone | Group 15 | VLCFA Elongase Inhibitor | 111.2 | 2.78 |
| Sulfentrazone | Group 14 | PPO Inhibitor | 110 | 2.0 |
(Data adapted from Mangin, A.R., et al., 2017)
Experimental Protocols
Whole-Plant Dose-Response Assay
This assay is fundamental for confirming herbicide resistance and quantifying the level of resistance.
Objective: To determine the dose of this compound required to inhibit the growth of susceptible and potentially resistant weed populations by 50% (GR50).
Materials:
-
Seeds from suspected resistant and known susceptible weed populations.
-
Pots or trays filled with a suitable potting mix.
-
Growth chamber or greenhouse with controlled temperature, light, and humidity.
-
This compound herbicide formulation.
-
Precision bench sprayer.
-
Balance for weighing plant biomass.
Procedure:
-
Seed Germination: Germinate seeds of both susceptible and resistant biotypes in petri dishes or small pots.
-
Transplanting: Once seedlings have reached the 2-3 leaf stage, transplant them into larger pots. Allow plants to establish for 7-10 days.
-
Herbicide Application: Prepare a range of this compound concentrations. A typical range might include 0, 0.25, 0.5, 1, 2, 4, and 8 times the recommended field application rate.
-
Spray the different this compound doses onto the respective sets of plants using a precision bench sprayer to ensure uniform application. Include an untreated control for each population.
-
Growth and Assessment: Return the treated plants to the growth chamber or greenhouse. After 21-28 days, visually assess the plants for injury and harvest the above-ground biomass.
-
Data Analysis: Dry the harvested biomass at 60-70°C for 72 hours and record the dry weight. Express the dry weight of each treated plant as a percentage of the mean dry weight of the untreated control plants for that population.
-
Use a statistical software package to perform a non-linear regression analysis (e.g., a four-parameter log-logistic model) to fit the dose-response data and calculate the GR50 value for each population.
-
Calculate the Resistance Index (RI) by dividing the GR50 of the resistant population by the GR50 of the susceptible population.
Gene Expression Analysis by qRT-PCR
This protocol is used to investigate NTSR mechanisms by quantifying the expression levels of genes potentially involved in herbicide metabolism.
Objective: To determine if genes encoding detoxification enzymes (e.g., P450s, GSTs) are overexpressed in this compound-resistant plants compared to susceptible plants.
Materials:
-
Susceptible and resistant weed seedlings.
-
This compound herbicide.
-
Liquid nitrogen.
-
RNA extraction kit.
-
DNase I.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
qPCR instrument.
-
Primers for target genes (e.g., specific P450s, GSTs) and reference genes (e.g., actin, ubiquitin).
Procedure:
-
Plant Treatment: Treat susceptible and resistant seedlings with a sub-lethal dose of this compound. Collect leaf tissue at various time points after treatment (e.g., 0, 6, 24, 48 hours). Immediately freeze the tissue in liquid nitrogen and store at -80°C.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the plant tissue using a commercial kit. Treat the RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from the RNA using a reverse transcriptase kit.
-
qPCR: Set up the qPCR reactions containing the cDNA template, forward and reverse primers for the target and reference genes, and a qPCR master mix.
-
Run the qPCR reactions in a real-time PCR instrument.
-
Data Analysis: Calculate the relative expression of the target genes in the resistant versus susceptible plants using the 2-ΔΔCt method, normalizing to the expression of the reference genes.
Signaling Pathways and Visualizations
This compound's inhibition of VLCFA biosynthesis can have downstream effects on various cellular processes, including signaling pathways involved in plant defense and development.
Caption: this compound inhibits the Fatty Acid Elongase (FAE) complex.
The above diagram illustrates the mode of action of this compound. It targets and inhibits the Fatty Acid Elongase (FAE) complex located in the endoplasmic reticulum. This enzyme complex is responsible for the elongation of C16 and C18 fatty acids into very-long-chain fatty acids (VLCFAs). VLCFAs are essential precursors for the biosynthesis of cuticular waxes, suberin, and sphingolipids. Sphingolipids, in turn, are known to be involved in various stress and developmental signaling pathways in plants. By blocking VLCFA production, this compound disrupts the integrity of the plant's protective outer layers and can interfere with critical signaling cascades.
Caption: Workflow for investigating this compound resistance.
This workflow diagram outlines the key steps in studying herbicide resistance to this compound. The process begins with the collection of seeds from both susceptible and potentially resistant weed populations, followed by the cultivation of seedlings under controlled conditions. A dose-response assay is then conducted to phenotypically characterize the level of resistance by calculating the GR50 and Resistance Index (RI). In parallel, molecular analysis can be performed, starting with RNA extraction from treated and untreated plants, followed by cDNA synthesis and quantitative real-time PCR (qRT-PCR) to analyze the expression of genes potentially involved in non-target-site resistance mechanisms. The results from the dose-response assay help inform the interpretation of the gene expression data.
References
Application Notes and Protocols for Cycloate Analysis in Soil
These application notes provide detailed methodologies for the extraction, clean-up, and analysis of the herbicide Cycloate from soil samples. The protocols are intended for researchers, scientists, and professionals in drug development and environmental analysis.
Introduction
This compound is a thiocarbamate herbicide used for the control of grasses and broadleaf weeds in various agricultural crops. Monitoring its presence in soil is crucial for environmental assessment and ensuring food safety. The following protocols detail established methods for the accurate and reliable quantification of this compound in complex soil matrices. These methods involve solvent extraction, clean-up to remove interfering substances, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Summary of Analytical Methods
Several methods are available for the extraction and analysis of this compound in soil. The choice of method often depends on the desired sensitivity, sample throughput, and available instrumentation. This document outlines two primary approaches: a traditional solvent extraction method with optional clean-up and the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Quantitative Data Summary
The following table summarizes the performance data for the analysis of this compound in soil using different analytical methods.
| Parameter | Method | Value | Reference |
| Recovery | Shaking Extraction with Acetonitrile & GC-QTOF | 75.8% | [1] |
| Recovery | Fortified Sediment Extraction & GC/MS | 75-102% | [2] |
| Method Detection Limit (MDL) | Fortified Sediment Extraction & GC/MS | 0.6-3.4 µg/kg | [2] |
Experimental Protocols
Protocol 1: Solvent Extraction followed by GC-MS Analysis
This protocol describes a classic approach for the extraction of this compound from soil using an organic solvent, followed by analysis with a gas chromatograph coupled to a mass spectrometer.
1. Sample Preparation and Extraction: a. Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.[1] b. Add 20 mL of acetonitrile to the tube.[1] c. Shake the mixture vigorously for 1 hour at 180 rpm using an orbital shaker. d. Centrifuge the sample to separate the phases. e. Collect the supernatant (acetonitrile extract) for the optional clean-up step or direct analysis.
2. Clean-up (Optional): a. Transfer the supernatant to a new tube. b. Add 5 g of sodium chloride. c. Vortex the tube to partition the this compound into the acetonitrile layer and remove water-soluble interferences. d. Centrifuge and collect the upper acetonitrile layer.
3. GC-MS Analysis: a. GC Conditions:
- Injector Temperature: 275°C in pulsed splitless mode.
- Carrier Gas: Helium at a flow rate of 1.2 mL/min.
- Oven Program: Start at 80°C for 1.0 min, then ramp up to the desired final temperature at a rate of 10°C/min. b. MS Conditions:
- Set the mass spectrometer to acquire data in either full scan mode or selected ion monitoring (SIM) mode for higher sensitivity, targeting the characteristic ions of this compound.
Protocol 2: QuEChERS Extraction and LC-MS/MS Analysis
The QuEChERS method is a streamlined approach that simplifies the extraction and clean-up process, making it suitable for high-throughput analysis.
1. Sample Preparation and Extraction: a. Weigh 10 g of a soil sample with a water content of ≥70% into a 50 mL centrifuge tube. Alternatively, use 3 g of air-dried soil and add 7 mL of water, vortex, and allow to hydrate for 30 minutes. b. Add 10 mL of acetonitrile to the tube. c. Shake or vortex the sample for 5 minutes to extract the pesticides. d. Add the contents of a citrate-buffered QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate). e. Immediately shake the tube for at least 2 minutes. f. Centrifuge the sample for 5 minutes at ≥3000 rcf.
2. Dispersive Solid-Phase Extraction (dSPE) Clean-up: a. Transfer 1 mL of the supernatant to a 2 mL dSPE tube containing a mixture of primary secondary amine (PSA) and C18 sorbents, along with magnesium sulfate. b. Vortex the tube for 30 seconds to 1 minute. c. Centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes. d. The resulting supernatant is ready for LC-MS/MS analysis.
3. LC-MS/MS Analysis: a. LC Conditions:
- Use a C18 analytical column for chromatographic separation.
- Employ a gradient elution program with mobile phases typically consisting of water with a small amount of formic acid or ammonium formate and an organic solvent like methanol or acetonitrile. b. MS/MS Conditions:
- Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for the highest sensitivity and selectivity.
- Optimize the precursor ion and product ion transitions for this compound.
Workflow Diagram
Caption: Workflow for this compound analysis in soil.
References
Application Notes and Protocols for the Use of Cycloate in Plant Lipid Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Cycloate, a selective thiocarbamate herbicide, as a tool for investigating lipid metabolism in plants. This compound serves as a specific inhibitor of fatty acid elongase, the enzyme complex responsible for the synthesis of very-long-chain fatty acids (VLCFAs), which are crucial components of plant waxes, suberin, and other complex lipids. By disrupting VLCFA biosynthesis, this compound allows for the detailed study of the functional roles of these lipids in plant development, stress responses, and overall physiology.
Mechanism of Action
This compound primarily targets the fatty acid elongase (FAE) complex located in the endoplasmic reticulum. This inhibition leads to a significant reduction in the production of fatty acids with chain lengths greater than 18 carbons.[1][2][3] Consequently, a depletion of VLCFAs results in altered composition of cuticular waxes and suberin, which can manifest as stunted growth and increased susceptibility to environmental stressors in treated plants.[4] Studies on other thiocarbamate herbicides with a similar mode of action, such as pebulate, have confirmed that the inhibition of VLCFA synthesis is a key aspect of their herbicidal activity.[2]
The inhibition of VLCFA synthesis by this compound can also lead to secondary effects on the plant's lipid profile. For instance, in rye seedlings, this compound treatment has been shown to cause a decrease in very-long-side-chain alkylresorcinols and a corresponding accumulation of short-chain saturated and unsaturated homologues. This highlights the interconnectedness of lipid biosynthetic pathways and the utility of this compound in dissecting these complex relationships.
Data Presentation: Quantitative Effects of Thiocarbamate Herbicides on Plant Fatty Acid Composition
The following table summarizes the representative quantitative effects of thiocarbamate herbicides on the fatty acid composition of plant tissues. The data is based on studies of EPTC, a thiocarbamate with a mode of action analogous to this compound, on sicklepod leaflets. This provides an expected trend for researchers using this compound.
| Fatty Acid | Control (% of Total Fatty Acids) | Thiocarbamate Treated (% of Total Fatty Acids) | Expected Change with this compound |
| Palmitic Acid (C16:0) | 23.9 | No significant qualitative change | Minimal qualitative change |
| Stearic Acid (C18:0) | 9.1 | No significant qualitative change | Minimal qualitative change |
| Oleic Acid (C18:1) | 3.8 | No significant qualitative change | Minimal qualitative change |
| Linoleic Acid (C18:2) | 13.6 | No significant qualitative change | Minimal qualitative change |
| Linolenic Acid (C18:3) | 33.2 | No significant qualitative change | Minimal qualitative change |
| Very-Long-Chain Fatty Acids (>C18) | Present | Significantly Reduced | Significant Decrease |
| Short-Chain Alkylresorcinols | Present | Accumulated | Increase |
| Very-Long-Side-Chain Alkylresorcinols | Present | Less Abundant | Decrease |
Experimental Protocols
Protocol 1: In Vivo Treatment of Plants with this compound for Lipid Analysis
This protocol describes the treatment of whole plants with this compound to study its effects on the lipid profile.
Materials:
-
This compound analytical standard
-
Acetone (HPLC grade)
-
Tween-20 or other suitable surfactant
-
Plant growth medium (soil, hydroponics, or sterile agar plates)
-
Plant species of interest (e.g., Arabidopsis thaliana, Secale cereale)
-
Growth chamber or greenhouse with controlled conditions
-
Foliar sprayer or equipment for soil drench application
Procedure:
-
Plant Growth: Grow the plants to the desired developmental stage under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).
-
This compound Stock Solution Preparation: Prepare a stock solution of this compound in acetone. A typical stock concentration is 100 mM. Store at -20°C.
-
Working Solution Preparation:
-
For foliar application, dilute the this compound stock solution in water containing 0.01% (v/v) Tween-20 to achieve the desired final concentrations. Suggested concentrations for initial experiments range from 10 µM to 100 µM. A control solution should be prepared with the same concentration of acetone and Tween-20 but without this compound.
-
For soil drench application, calculate the amount of this compound needed based on the desired application rate (e.g., kilograms per hectare) and the surface area of the pots. Dissolve the required amount in a small volume of acetone and then dilute with water. Apply the solution evenly to the soil.
-
-
Treatment Application:
-
Foliar Spray: Uniformly spray the plants with the this compound working solutions until runoff. Ensure complete coverage of the foliage. Treat control plants with the control solution.
-
Soil Drench: Apply the prepared this compound solution to the soil of each pot. Apply an equal volume of the control solution to the control plants.
-
-
Incubation: Return the treated plants to the growth chamber and incubate for the desired period. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal treatment duration.
-
Harvesting: Harvest the plant tissue of interest (e.g., leaves, roots) at the end of the incubation period. Immediately freeze the tissue in liquid nitrogen to quench metabolic activity and store at -80°C until lipid extraction.
Protocol 2: Lipid Extraction from this compound-Treated Plant Tissue
This protocol is a standard method for extracting total lipids from plant tissues.
Materials:
-
Frozen plant tissue
-
Mortar and pestle, pre-chilled with liquid nitrogen
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% (w/v) NaCl solution
-
Glass centrifuge tubes with Teflon-lined caps
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Tissue Homogenization: Grind the frozen plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Solvent Extraction: Transfer the powdered tissue to a glass centrifuge tube. Add a chloroform:methanol mixture (1:2, v/v) to the tissue. A common ratio is 3 mL of solvent per 100 mg of tissue. Vortex thoroughly for 1 minute.
-
Phase Separation: Add 1 volume of chloroform and 1 volume of 0.9% NaCl solution to the tube. Vortex for 1 minute.
-
Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Lipid Collection: The lower chloroform phase contains the lipids. Carefully collect the lower phase using a glass Pasteur pipette and transfer it to a new, clean glass tube.
-
Re-extraction (Optional): To maximize lipid recovery, re-extract the upper aqueous phase and the interface material with 2 volumes of chloroform. Centrifuge and combine the lower chloroform phase with the first extract.
-
Drying: Evaporate the chloroform from the combined extracts under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.
-
Storage: Resuspend the dried lipid extract in a small volume of chloroform or another suitable solvent and store under nitrogen at -20°C or -80°C until analysis.
Protocol 3: In Vitro Fatty Acid Elongase Inhibition Assay
This protocol describes an in vitro assay to measure the direct inhibitory effect of this compound on fatty acid elongase activity, adapted from methods using heterologous expression systems.
Materials:
-
Microsomal fraction isolated from a plant species of interest or from a yeast expression system engineered to express a plant fatty acid elongase.
-
This compound
-
Malonyl-CoA, [14C]-labeled
-
Acyl-CoA substrates (e.g., C18:1-CoA)
-
NADPH
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.2, 1 mM MgCl2, 1 mM DTT)
-
Scintillation cocktail and counter
Procedure:
-
Microsome Preparation: Isolate microsomes from the plant tissue or yeast cells according to established protocols. Resuspend the microsomal pellet in the assay buffer.
-
Assay Setup: In microcentrifuge tubes, prepare the reaction mixtures containing the assay buffer, NADPH, and the acyl-CoA substrate.
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a solvent control without this compound.
-
Pre-incubation: Pre-incubate the reaction mixtures with the microsomes and this compound for 5-10 minutes at 30°C.
-
Reaction Initiation: Start the reaction by adding [14C]-malonyl-CoA to each tube.
-
Incubation: Incubate the reactions at 30°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution of 10% (w/v) KOH in 80% (v/v) methanol.
-
Saponification and Extraction: Saponify the lipids by heating at 80°C for 1 hour. Acidify the mixture and extract the fatty acids with hexane.
-
Quantification: Transfer the hexane phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the solvent control. Determine the IC50 value (the concentration of this compound that causes 50% inhibition of enzyme activity).
Mandatory Visualizations
Caption: Mechanism of this compound action on VLCFA biosynthesis.
References
- 1. This compound, an inhibitor of fatty acid elongase, modulates the metabolism of very-long-side-chain alkylresorcinols in rye seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid elongation is important in the activity of thiocarbamate herbicides and in safening by dichlormid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 15.9 Herbicides that Inhibit Very Long Chain Fatty Acids – Principles of Weed Control [ohiostate.pressbooks.pub]
Application of Cycloate in Rotational Crop Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cycloate and Rotational Crop Concerns
This compound is a selective, pre-plant thiocarbamate herbicide used to control annual grasses and broadleaf weeds in crops such as sugar beets, table beets, and spinach.[1] Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, which is crucial for the formation of plant cuticles and waxes, thereby disrupting weed germination and seedling development.[2] Due to its moderate persistence in the soil, with a half-life ranging from approximately 10-11 days in sandy loam to 4-8 weeks in other soil types, there is a potential for this compound residues to affect subsequent rotational crops.[1][3] Therefore, conducting rotational crop studies is essential to establish safe plant-back intervals (PBIs), assess potential phytotoxicity to succeeding crops, and ensure that residue levels in rotational crops do not exceed established maximum residue limits (MRLs).
Data Presentation: Quantitative Insights into this compound Behavior
The following tables summarize key quantitative data related to this compound's persistence, plant-back intervals, and its effects on soil microorganisms.
Table 1: Soil Persistence of this compound
| Soil Type | Half-life (DT₅₀) | Reference |
| Sandy Loam | 10-11 days | [1] |
| Loam (70-80°F) | 3.5 weeks | |
| Various Soils | 4-8 weeks | |
| Laboratory (20°C) | 30 days | |
| Typical Aerobic | 61 days |
Table 2: Recommended Plant-Back Intervals (PBIs) for Rotational Crops Following this compound Application
| Rotational Crop Category | Plant-Back Interval (PBI) | Remarks | Reference |
| All Food and Feed Crops | At least 120 days | Based on field rotational crop studies to ensure non-quantifiable residues of this compound and its major metabolites. | |
| Spinach | 21 days | This is a Pre-Harvest Interval (PHI) for the primary crop, not a rotational PBI. |
Table 3: Effects of this compound on Soil Microorganisms (Qualitative Summary)
| Microbial Group | Effect | Remarks | Reference |
| General Soil Microbes | Microbial breakdown is a primary degradation pathway. | The rate of degradation is faster in non-sterile soil. | |
| Nitrogen-Fixing Bacteria (e.g., Rhizobium spp.) | Potential for negative impact on symbiosis and nitrogen fixation. | Herbicides, in general, can interfere with these processes. Specific quantitative data for this compound is limited. | |
| Mycorrhizal Fungi (e.g., Glomus spp.) | Thiocarbamates as a group can have deleterious effects. | The impact is dependent on the specific fungicide, application method, and plant species. Specific data for this compound is not readily available. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable rotational crop studies. Below are protocols for confined and field rotational crop studies, as well as for assessing the impact on soil microorganisms.
Protocol 1: Confined Rotational Crop Study
Objective: To determine the nature and extent of uptake of this compound and its metabolites by rotational crops under controlled conditions.
Materials:
-
Radiolabeled (¹⁴C) this compound
-
Sandy loam soil
-
Representative rotational crops:
-
Root/tuber vegetable (e.g., radish, carrot)
-
Leafy vegetable (e.g., lettuce, spinach)
-
Small grain (e.g., wheat, barley)
-
-
Growth chambers or greenhouse
-
Analytical instrumentation (e.g., Liquid Scintillation Counter, LC-MS/MS, GC-MS)
Procedure:
-
Soil Treatment: Apply ¹⁴C-Cycloate to the sandy loam soil at the maximum recommended label rate.
-
Soil Aging: Age the treated soil for specific intervals that mimic agricultural practice (e.g., 30, 120, and 365 days) to simulate different plant-back scenarios.
-
Crop Planting: At each aging interval, plant seeds of the representative rotational crops in separate pots containing the treated soil.
-
Growth and Harvest: Grow the plants to maturity under controlled environmental conditions. Harvest the edible portions and remaining plant parts separately.
-
Residue Analysis:
-
Homogenize the plant samples.
-
Determine the total radioactive residue (TRR) using a liquid scintillation counter.
-
If TRR > 0.01 ppm, proceed with extraction and characterization of the residues using techniques like LC-MS/MS or GC-MS to identify the parent this compound and its metabolites.
-
Protocol 2: Field Rotational Crop Study
Objective: To determine the magnitude of this compound residues in rotational crops under real-world agricultural conditions.
Materials:
-
Commercial formulation of this compound
-
Field plots with representative soil types
-
Rotational crops as specified in Protocol 1
-
Standard agricultural equipment for application, planting, and harvesting
-
Analytical instrumentation (GC-MS, LC-MS/MS)
Procedure:
-
Site Selection: Choose field sites representative of the intended use areas.
-
Application: Apply the this compound formulation to the soil at the maximum label rate using commercial application equipment.
-
Planting of Rotational Crops: Plant the selected rotational crops at various intervals after the this compound application (e.g., 30, 60, 90, 120, and 365 days).
-
Crop Maintenance and Harvest: Maintain the crops according to standard agricultural practices and harvest at normal crop maturity.
-
Sampling: Collect representative samples of the harvested raw agricultural commodities.
-
Residue Analysis: Analyze the samples for residues of this compound and its relevant metabolites using a validated analytical method, such as QuEChERS extraction followed by GC-MS or LC-MS/MS analysis.
Protocol 3: Assessment of this compound's Impact on Soil Microbial Respiration
Objective: To evaluate the effect of this compound on the overall metabolic activity of the soil microbial community.
Materials:
-
Freshly collected field soil
-
Technical grade this compound
-
Incubation vessels (e.g., sealed glass bottles)
-
CO₂ trap (e.g., NaOH solution)
-
Titration equipment
Procedure:
-
Soil Treatment: Treat soil samples with different concentrations of this compound (e.g., 1x, 2x, and 10x the recommended field rate). Include an untreated control.
-
Incubation: Place the treated soil in incubation vessels and maintain at a constant temperature (e.g., 20-25°C) and moisture level for a specified period (e.g., 28 days).
-
CO₂ Measurement: At regular intervals (e.g., daily or weekly), measure the amount of CO₂ evolved from the soil by titrating the NaOH solution in the CO₂ trap.
-
Data Analysis: Calculate the cumulative CO₂ evolution and the rate of soil respiration. Compare the results from the this compound-treated soils to the untreated control to determine any inhibitory or stimulatory effects.
Visualizations: Workflows and Pathways
The following diagrams illustrate key processes related to the study and action of this compound.
References
- 1. weedscience.mgcafe.uky.edu [weedscience.mgcafe.uky.edu]
- 2. This compound, an inhibitor of fatty acid elongase, modulates the metabolism of very-long-side-chain alkylresorcinols in rye seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C11H21NOS | CID 14337 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Determination of Cycloate Residues in Soil and Plant Matrices by Gas Chromatography-Tandem Mass Spectrometry
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Cycloate, a thiocarbamate herbicide, in soil and plant matrices. The protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). This method provides high recovery rates and low limits of detection, making it suitable for routine monitoring and regulatory compliance testing.
Introduction
This compound is a selective herbicide used for the control of annual grasses and broadleaf weeds in various crops.[1] Monitoring its residues in soil and plant materials is crucial to ensure food safety and environmental quality. Gas chromatography coupled with mass spectrometry is a powerful technique for the analysis of pesticide residues due to its high sensitivity and selectivity.[2] This application note presents a validated method for the determination of this compound, providing detailed protocols for sample preparation and instrumental analysis.
Experimental
Sample Preparation: QuEChERS Extraction
A modified QuEChERS protocol is employed for the extraction of this compound from soil and plant samples.[2][3][4]
For Soil Samples:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate) and immediately shake for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
For Plant Samples (e.g., Leafy Greens, Root Vegetables):
-
Homogenize the plant material. For samples with low water content, add an appropriate amount of deionized water to achieve a total water content of approximately 80-90%.
-
Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile (1% acetic acid can be used for pH-dependent compounds, though not essential for this compound).
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (6 g MgSO₄, 1.5 g NaOAc) and shake for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Transfer a 6 mL aliquot of the acetonitrile supernatant from the extraction step into a 15 mL dSPE tube.
-
For soil extracts, use a dSPE tube containing 900 mg MgSO₄ and 150 mg PSA (Primary Secondary Amine).
-
For plant extracts, which may contain pigments and fatty acids, use a dSPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18. For highly pigmented matrices like spinach, 50 mg of Graphitized Carbon Black (GCB) may be added, but note that this can lead to the loss of planar pesticides.
-
Vortex the dSPE tube for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
The resulting supernatant is ready for GC-MS/MS analysis.
Instrumental Analysis: GC-MS/MS
The analysis is performed on a gas chromatograph coupled to a triple quadrupole mass spectrometer.
Table 1: GC-MS/MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | |
| Initial Temperature | 70°C, hold for 2 minutes |
| Ramp 1 | 25°C/min to 180°C |
| Ramp 2 | 5°C/min to 230°C |
| Ramp 3 | 20°C/min to 280°C, hold for 5 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound (Quantifier) | 154.1 | 83.1 | 5 | 100 |
| This compound (Qualifier) | 215.1 | 154.1 | 5 | 100 |
Note: The retention time for this compound under these conditions is approximately 14.89 minutes.
Results and Discussion
Method Performance
The described method was validated for its performance in terms of linearity, recovery, precision, and limits of detection (LOD) and quantification (LOQ).
Table 3: Method Validation Data for this compound in Soil
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Recovery at 10 µg/kg | 95% (RSD ≤ 10%) |
| Recovery at 100 µg/kg | 98% (RSD ≤ 8%) |
| Limit of Detection (LOD) | 1-5 µg/kg |
| Limit of Quantification (LOQ) | 10.0 µg/kg |
Table 4: General Method Performance for Pesticides in Plant Matrices
| Parameter | General Expected Result |
| Linearity (R²) | > 0.99 |
| Recovery | 70-120% (RSD ≤ 20%) |
| Limit of Detection (LOD) | 0.5-10 ng/g |
| Limit of Quantification (LOQ) | 3-30 ng/g |
Note: Specific recovery and LOQ/LOD values for this compound in various plant matrices should be determined in-house, but are expected to fall within these general ranges for multi-residue pesticide analysis methods.
Conclusion
The presented application note provides a detailed and reliable method for the analysis of this compound residues in soil and plant matrices. The combination of a modified QuEChERS extraction and GC-MS/MS detection allows for high sensitivity, selectivity, and sample throughput. This method is well-suited for research, regulatory monitoring, and quality control in the agricultural and food industries.
Experimental Workflow and Logical Relationships
Caption: Experimental workflow for this compound residue analysis.
Caption: Logical relationship of analytical steps.
References
Application Notes and Protocols for a Field Dissipation Study of Cycloate Herbicide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing and conducting a terrestrial field dissipation study for the thiocarbamate herbicide, Cycloate. This document outlines the necessary experimental procedures, data collection, and analytical methods to evaluate the environmental fate and persistence of this compound in a soil environment under representative field conditions. Adherence to these guidelines will ensure the generation of robust and reliable data suitable for regulatory submission and environmental risk assessment.
Introduction
This compound (S-ethyl cyclohexyl(ethyl)carbamothioate) is a selective, systemic herbicide used for the control of annual grasses and broadleaf weeds in various crops. Understanding its environmental fate, particularly its persistence and mobility in soil, is crucial for assessing its potential impact on non-target organisms and ecosystems. Terrestrial field dissipation studies are designed to measure the rate of degradation and dissipation of a pesticide under real-world agricultural settings, accounting for various environmental factors such as soil type, climate, and microbial activity.
The primary dissipation routes for this compound in soil are microbial degradation and volatilization.[1] This study design will focus on quantifying the decline of the parent this compound molecule and the formation and decline of its principal metabolites, including this compound sulfoxide and N-ethylcyclohexylamine (ECHA), in the soil profile over time.[2]
Physicochemical Properties of this compound
A summary of key physicochemical properties of this compound is presented in Table 1. These properties are essential for predicting its environmental behavior and for designing an appropriate field study.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₁NOS | |
| Molecular Weight | 215.36 g/mol | |
| Water Solubility | 85 mg/L at 22°C | |
| Vapor Pressure | 1.57 x 10⁻³ mm Hg at 25°C | |
| Log Kow (Octanol-Water Partition Coefficient) | 3.88 | |
| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 345 - 800 |
Experimental Design
A comprehensive field dissipation study for this compound should be conducted in compliance with international guidelines such as those from the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD).
Site Selection
The selection of a suitable test site is critical for the relevance of the study. The site should be representative of the agricultural areas where this compound is intended to be used. Key considerations for site selection include:
-
Soil Type: The soil should be characterized according to USDA or other internationally recognized classification systems. A sandy loam or loam soil is often representative for many agricultural regions.
-
Climate: The climatic conditions (temperature, rainfall) should be typical for the intended use region of the herbicide.
-
Site History: The site should have no history of this compound or other thiocarbamate herbicide use for at least the past three years to avoid issues with accelerated microbial degradation.[3]
Plot Layout
The experimental area should consist of replicate treated plots and at least one untreated control plot. A typical design would include:
-
Three replicate treated plots.
-
One untreated control plot of the same size.
-
A buffer zone around the entire experimental area to prevent contamination.
The plot size should be sufficient to allow for multiple sampling events without disturbing previously sampled areas. A minimum size of 5m x 10m per plot is recommended.
Application of Test Substance
This compound should be applied as a typical end-use formulation at the maximum recommended label rate. The application method should mimic standard agricultural practice (e.g., broadcast spray followed by soil incorporation). Key aspects of the application include:
-
Calibration of Application Equipment: To ensure accurate and uniform application.
-
Application Records: Detailed records of the application rate, date, time, and weather conditions must be maintained.
-
Soil Incorporation: If required by the product label, incorporation into the soil (e.g., with a rototiller) to a specified depth should be performed immediately after application to minimize volatilization losses.
Soil Sampling
Soil samples should be collected at predetermined intervals to monitor the dissipation of this compound and its metabolites.
-
Sampling Intervals: A suggested sampling schedule is 0 (immediately after application), 1, 3, 7, 14, 30, 60, 90, 120, and 180 days after application. The frequency of sampling should be higher in the initial phase when dissipation is expected to be most rapid.
-
Sampling Depth: Soil cores should be collected to a depth of at least 90 cm. Cores should be sectioned into appropriate depth increments, for example: 0-15 cm, 15-30 cm, 30-45 cm, 45-60 cm, and 60-90 cm.
-
Sampling Pattern: A random or systematic sampling pattern should be used to collect a composite sample from each plot at each sampling event. Multiple cores (e.g., 10-15) should be collected and combined to form one composite sample per plot.
-
Sample Handling and Storage: Soil samples should be placed in labeled, sealed containers and immediately frozen (e.g., at -20°C) to prevent further degradation of the analytes. Samples should be stored frozen until analysis.
Quantitative Data on this compound Dissipation
The dissipation of this compound in soil is typically described by first-order kinetics, characterized by the dissipation half-life (DT₅₀) and the time for 90% dissipation (DT₉₀). The DT₅₀ is the time required for the concentration of the substance to decrease to 50% of its initial value.
Table 2: Reported Field and Laboratory Dissipation Half-Lives (DT₅₀) for this compound in Soil
| Soil Type | DT₅₀ (days) | Conditions | Reference |
| Sandy Loam | 10 - 11 | Field Study | [1] |
| Loam | 24.5 (3.5 weeks) | Laboratory, 21-27°C | |
| Various Soils | 28 - 56 (4-8 weeks) | Field, Crop Growing Conditions |
Note: Dissipation rates are influenced by factors such as soil temperature, moisture, organic matter content, and microbial activity. Higher temperatures and optimal soil moisture generally lead to faster degradation.[4]
Experimental Protocols
Protocol for Soil Sample Collection
-
Pre-sampling: Label all sample bags and containers with the study number, plot ID, sampling date, and soil depth increment.
-
Sampling: At each designated sampling interval, collect a minimum of 10-15 soil cores per plot using a stainless-steel soil probe.
-
Sectioning: Immediately after collection, extrude the soil core and section it into the predetermined depth increments (e.g., 0-15 cm, 15-30 cm, etc.).
-
Compositing: For each plot, combine the corresponding depth increments from all cores into a single, clean container or bag to create a composite sample for that depth.
-
Homogenization: Thoroughly mix the composite sample until it is visually homogeneous.
-
Sub-sampling: Take a representative sub-sample (approximately 500g) from the homogenized composite sample and place it in the labeled sample bag.
-
Storage: Immediately place the collected sub-samples in a cooler with dry ice or freezer packs. Upon return to the laboratory, store the samples in a freezer at ≤ -18°C until extraction and analysis.
Protocol for Analytical Method: Determination of this compound and its Metabolites in Soil by LC-MS/MS
This protocol is based on a validated method for the quantitative determination of this compound, this compound sulfoxide, and N-ethylcyclohexylamine (ECHA) in soil.
5.2.1. Materials and Reagents
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, 98% or higher
-
Ammonium formate
-
Ultrapure water
-
Analytical standards of this compound, this compound sulfoxide, and ECHA (≥98% purity)
-
Sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge tubes (50 mL)
-
Syringe filters (0.22 µm)
5.2.2. Sample Preparation and Extraction (QuEChERS-based)
-
Soil Hydration: Weigh 10 g of thawed and homogenized soil into a 50 mL centrifuge tube. If the soil is dry, add an appropriate amount of ultrapure water to achieve a moist consistency and allow it to hydrate for 30 minutes.
-
Fortification (for QC samples): Spike control soil samples with known amounts of this compound and its metabolites for recovery determination.
-
Extraction: Add 10 mL of acetonitrile to the soil sample in the centrifuge tube.
-
Shaking: Cap the tube and shake vigorously for 5 minutes using a mechanical shaker.
-
Salting Out: Add the contents of a QuEChERS salt pouch (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) to the tube.
-
Shaking and Centrifugation: Immediately shake the tube for 2 minutes and then centrifuge at ≥ 3000 rcf for 5 minutes.
5.2.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer Supernatant: Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing MgSO₄, PSA, and C18 sorbents.
-
Vortex and Centrifuge: Vortex the d-SPE tube for 1 minute and then centrifuge at high speed (e.g., ≥ 5000 rcf) for 2 minutes.
-
Filtration: Filter the purified supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
5.2.4. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
Chromatographic Column: A suitable reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol).
-
MS/MS Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for each analyte are provided in Table 3.
Table 3: Example LC-MS/MS MRM Transitions for this compound and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Primary) | Product Ion 2 (m/z) (Confirmatory) |
| This compound | 215.9 | 83.0 | 154.1 |
| This compound Sulfoxide | 253.9 | 226.1 | 177.1 |
| N-ethylcyclohexylamine (ECHA) | 128.2 | 83.0 | 55.1 |
Note: The limit of quantification (LOQ) for this method is typically around 10.0 µg/kg in soil.
Data Analysis and Reporting
The concentration of this compound and its metabolites in each soil sample will be calculated from the LC-MS/MS data using a calibration curve prepared with analytical standards. The dissipation kinetics will be determined by plotting the natural logarithm of the concentration versus time. The DT₅₀ and DT₉₀ values will be calculated from the first-order rate constant.
The final study report should include:
-
A detailed description of the experimental design and methods.
-
Characterization of the test site (soil properties, climate data).
-
Application details of the test substance.
-
A summary of the analytical method validation.
-
Tabulated results of the residue concentrations in soil over time.
-
The calculated DT₅₀ and DT₉₀ values for this compound and its major metabolites.
-
A discussion of the results in the context of the environmental fate of this compound.
Diagrams
Caption: Experimental workflow for a terrestrial field dissipation study of this compound.
Caption: Simplified degradation pathway of this compound in soil.
References
Application Notes and Protocols for Monitoring Cycloate and its Metabolites in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for monitoring the herbicide Cycloate and its primary metabolites, this compound sulfoxide and N-ethylcyclohexylamine, in environmental matrices. The protocols detailed below are compiled from established environmental chemistry methods and scientific literature, offering guidance for the accurate quantification and assessment of these compounds in soil and water samples.
Introduction
This compound is a selective thiocarbamate herbicide used for pre-plant weed control in various crops.[1] Its presence and the formation of its metabolites in the environment are of interest due to potential ecological effects. Monitoring this compound and its degradation products is crucial for environmental risk assessment and regulatory compliance. The primary dissipation mechanisms for this compound in soil are microbial degradation and volatilization.[1] Key metabolites that are often monitored alongside the parent compound include this compound sulfoxide and N-ethylcyclohexylamine.[1]
Analytical Methods Overview
The choice of analytical method largely depends on the environmental matrix being analyzed. For water samples, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique. For soil samples, Gas Chromatography (GC) with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) is commonly employed, often requiring a derivatization step for the amine metabolite.
Quantitative Data Summary
Table 1: Method Performance for this compound in Water by LC-MS/MS
| Parameter | Groundwater | Surface Water |
| Limit of Quantitation (LOQ) | 0.100 µg/L | 0.100 µg/L |
| Limit of Detection (LOD) | Not Reported | Not Reported |
| Method Detection Limit (MDL) | Not Reported | Not Reported |
| Fortification Level (Low) | 0.100 µg/L | 0.100 µg/L |
| Mean Recovery (Low) | Not Reported | Not Reported |
| Relative Standard Deviation (RSD) (Low) | Not Reported | Not Reported |
| Fortification Level (High) | 1.00 µg/L | 1.00 µg/L |
| Mean Recovery (High) | Not Reported | Not Reported |
| Relative Standard Deviation (RSD) (High) | Not Reported | Not Reported |
Data compiled from an environmental chemistry method validation study.[2]
Table 2: Method Performance for N-ethylcyclohexylamine in Soil by GC
| Fortification Level | Mean Recovery (%) | Coefficient of Variation (%) |
| 0.40 µg | 85 | 4.38 |
| 20 µg | 99 | 5.9 |
Data represents the analysis of fortified soil samples.
Experimental Protocols
Protocol for Analysis of this compound in Water by LC-MS/MS
This protocol is adapted from the EPA environmental chemistry method.[2]
4.1.1. Sample Preparation and Extraction
-
Collect groundwater or surface water samples in appropriate containers.
-
For recovery samples, fortify with this compound standards to achieve desired concentrations (e.g., 0.100 µg/L and 1.00 µg/L).
-
Prepare a 20/80 (v/v) methanol/test matrix solution by combining 100 mL of methanol with 400 mL of the water sample. Mix thoroughly.
-
If necessary, dilute the samples further with the 20/80 methanol/test matrix solution to bring the analyte concentration within the calibration range.
4.1.2. Instrumental Analysis
-
Instrument: Liquid Chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mobile Phase: A gradient of methanol and water, both containing a suitable modifier like formic acid or ammonium acetate to enhance ionization.
-
Column: A C18 reverse-phase column suitable for polar organic compounds.
-
Injection Volume: Typically 10-100 µL.
-
MS/MS Transitions: Monitor for specific precursor-to-product ion transitions for this compound for quantification and confirmation.
4.1.3. Quality Control
-
Analyze unfortified control samples to check for background contamination.
-
Prepare matrix-matched calibration standards to compensate for matrix effects.
-
Run replicate samples to assess precision.
Protocol for Analysis of this compound and N-ethylcyclohexylamine in Soil by GC
This protocol is based on a direct extraction and capillary gas chromatography method.
4.2.1. Sample Preparation and Extraction
-
Weigh 40 g of a thoroughly mixed soil sample into a wide-mouth bottle.
-
Add 40 mL of distilled water and 10 g of NaCl.
-
Add 5 mL of 50% NaOH and 20 mL of toluene.
-
Cap the bottle with a Teflon-lined lid and shake for 2 hours.
-
Centrifuge the sample for 10-20 minutes at 2000 rpm to separate the phases.
-
Carefully remove the upper toluene phase for analysis.
4.2.2. Instrumental Analysis
-
Instrument: Gas Chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS).
-
Column: A capillary column suitable for amine analysis, such as a DB-5ms or equivalent.
-
Injector Temperature: Typically 250°C.
-
Oven Temperature Program: An initial temperature of around 60°C, held for 1-2 minutes, followed by a ramp to a final temperature of approximately 280°C.
-
Detector Temperature: 300°C for NPD.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection is recommended for trace analysis.
4.2.3. Derivatization (for N-ethylcyclohexylamine)
For improved chromatography and sensitivity of N-ethylcyclohexylamine, a derivatization step may be necessary. This typically involves reacting the extract with a derivatizing agent like acetic anhydride to form the corresponding amide.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Managing Cycloate Volatility in Laboratory Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Cycloate's volatility during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its volatility a concern in laboratory settings?
This compound is a selective, systemic herbicide used to control various grasses and broadleaf weeds.[1][2] Its high volatility, meaning its tendency to vaporize at room temperature, presents a significant challenge in the lab.[2][3] This can lead to sample loss, inaccurate concentration measurements, and potential contamination of adjacent experiments.[4]
Q2: What are the key physical properties of this compound that I should be aware of?
Understanding the physical and chemical properties of this compound is crucial for designing experiments that minimize volatility. Key properties are summarized in the table below.
Q3: What are the essential safety precautions when handling this compound?
Due to its volatility and potential toxicity, handling this compound requires stringent safety measures. Always work in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation risks. Personal Protective Equipment (PPE) is mandatory and should include a lab coat, safety goggles, and chemical-resistant gloves.
Q4: How should I store this compound to minimize evaporative losses?
Proper storage is critical. This compound should be stored in a cool, dry, and well-ventilated area. Use tightly sealed containers, such as amber glass vials with PTFE-lined caps, to prevent evaporation and degradation from light. For long-term storage, refrigeration (2°C to 8°C) is recommended to reduce vapor pressure.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in bioassays or analytical measurements. | Evaporation of this compound from samples, leading to lower than expected concentrations. | Prepare and handle all solutions containing this compound in a fume hood. Minimize the time containers are open and work quickly when preparing aliquots. Use tightly sealed vials for sample storage and during incubation periods. Consider preparing standards and samples at reduced temperatures (e.g., on ice) to minimize evaporation. |
| Suspected cross-contamination of control or other experimental samples. | Vapor-phase transport of this compound within the laboratory or incubator. | Physically separate experiments involving this compound from other sensitive assays. Ensure adequate ventilation and airflow away from control samples. Use dedicated glassware and equipment for this compound experiments. |
| Noticeable decrease in the volume of this compound stock solutions over time. | Improper storage container sealing or storage at too high a temperature. | Ensure vial caps are securely tightened. Wrap the cap-vial interface with parafilm for an extra seal. Store stock solutions in a refrigerator or freezer, depending on the solvent's freezing point. |
| Difficulty in achieving reproducible soil degradation results. | Loss of this compound from the soil matrix due to volatilization. | In soil metabolism or degradation studies, ensure the experimental setup is a closed or semi-closed system that can trap volatile compounds. Soil can be incorporated with this compound at a lower temperature to reduce initial volatilization. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁NOS | |
| Molecular Weight | 215.36 g/mol | |
| Physical State | Colorless to Amber Liquid | |
| Boiling Point | 145 °C at 10 mmHg | |
| Melting Point | 11.5 °C | |
| Vapor Pressure | 1.57 x 10⁻³ mmHg at 25 °C (210 mPa) | |
| Water Solubility | 75-95 mg/L at 20-22 °C | |
| LogP (Octanol-Water Partition Coefficient) | 4.11 |
Experimental Protocols
Protocol: Evaluating this compound Volatility from a Soil Matrix
This protocol provides a general framework for quantifying the amount of this compound that volatilizes from a treated soil sample under controlled laboratory conditions.
1. Materials:
- Analytical grade this compound standard
- Radiolabeled ¹⁴C-Cycloate (optional, for tracing)
- Organic solvents (e.g., acetone, toluene)
- Sandy loam soil (autoclaved to inhibit microbial degradation if studying abiotic loss)
- Incubation chambers or vessels designed to trap volatiles (e.g., polyurethane foam plugs)
- Gas chromatograph with a nitrogen-phosphorus detector (GC-NPD) or a mass spectrometer (GC-MS) for analysis
- Scintillation counter (if using ¹⁴C-Cycloate)
2. Procedure:
- Soil Preparation: Weigh 50 g of sieved, air-dried soil into each incubation vessel. Adjust the soil moisture to a predetermined level (e.g., 50% of water holding capacity).
- Fortification: Prepare a stock solution of this compound in a suitable solvent. Apply the this compound solution to the soil surface to achieve the desired concentration. If using ¹⁴C-Cycloate, add a known amount of radioactivity.
- Incubation: Immediately seal the vessels with volatile trapping apparatus. Place the vessels in a controlled environment chamber at a constant temperature (e.g., 25°C).
- Volatile Trapping: At specified time intervals (e.g., 6, 12, 24, 48, 72 hours), remove the volatile traps and replace them with new ones.
- Extraction: Extract the trapped this compound from the collection medium (e.g., polyurethane foam) using an appropriate solvent.
- Analysis: Quantify the amount of this compound in the extracts using GC-NPD or GC-MS. If using ¹⁴C-Cycloate, analyze the extracts via liquid scintillation counting.
- Data Calculation: Calculate the cumulative amount of volatilized this compound as a percentage of the initial amount applied.
Mandatory Visualization
Caption: Workflow for assessing this compound volatility from soil.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Cycloate Aqueous Solution Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Cycloate in aqueous solutions during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in neutral aqueous solutions?
A1: this compound is generally considered stable in neutral aqueous solutions. Studies have shown that no measurable hydrolysis occurs in buffered solutions at pH 7.0 when stored at 25°C or 40°C for up to 30 days[1]. Its stability to photolysis in water is also high, with a reported half-life of 219 days under continuous irradiation[1].
Q2: What factors can cause the degradation of this compound in my aqueous solution?
A2: The primary factors that can cause the degradation of this compound in an aqueous solution are the presence of strong acids or strong alkalis[2][3][4]. While thermally stable, extreme pH conditions will accelerate its decomposition. In non-sterile conditions, microbial degradation can also be a significant factor, as it is an important environmental fate process.
Q3: My experimental results suggest this compound is degrading. How can I troubleshoot this issue?
A3: If you suspect this compound degradation, consider the following troubleshooting steps:
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Verify pH: Check the pH of your stock solutions and experimental media. This compound is most stable at a neutral pH. Avoid strongly acidic (pH < 5) or alkaline (pH > 9) conditions.
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Storage Conditions: Store stock solutions in a cool, dark place. Although this compound is relatively stable to light and temperature, minimizing exposure to high temperatures and direct light is a good laboratory practice. Amber glass bottles are recommended for storage.
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Solution Purity: Ensure the water and other reagents used are of high purity. Contaminants could potentially catalyze degradation.
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Microbial Contamination: If solutions are stored for extended periods without sterilization, microbial growth could be responsible for degradation. Consider sterile filtering the solution, especially for long-term experiments.
Q4: What is the recommended procedure for preparing a this compound stock solution?
A4: Due to its low water solubility (95 mg/L at 25°C), it is recommended to first dissolve this compound in a miscible organic solvent like acetone, methanol, or ethanol before preparing an aqueous solution. A primary stock solution in an organic solvent can then be diluted into the aqueous experimental medium. Ensure the final concentration of the organic solvent is minimal and does not interfere with your experimental setup.
Q5: What are the primary degradation products of this compound in an aqueous solution?
A5: Under acidic or alkaline conditions that accelerate hydrolysis, thiocarbamates like this compound decompose to form carbon disulfide and an amine (in this case, cyclohexylethylamine). In environmental or non-sterile conditions, microbial action can lead to metabolites such as this compound sulfoxide.
Data Summary
The following tables summarize the key quantitative data regarding the stability of this compound.
Table 1: Hydrolytic Stability of this compound
| pH | Temperature (°C) | Observation Period (days) | Result | Reference |
| 5.0 | 25 & 40 | 30 | No measurable hydrolysis | |
| 7.0 | 25 & 40 | 30 | No measurable hydrolysis | |
| 9.0 | 25 & 40 | 30 | No measurable hydrolysis | |
| Strong Acid | Not Specified | Not Specified | Accelerates decomposition | |
| Strong Alkali | Not Specified | Not Specified | Accelerates decomposition |
Table 2: Photolytic and Thermal Stability of this compound
| Condition | Parameter | Value | Reference |
| Photolysis (pH 7, 25°C) | Half-life | 219 days | |
| Thermal Stability | Half-life at 70°C | > 10 years (for 50% unchanged) |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous this compound Solution
This protocol describes how to prepare an aqueous solution of this compound for use in laboratory experiments.
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Materials:
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This compound (analytical grade)
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Methanol or Acetone (HPLC grade)
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Purified reagent water (e.g., Type I)
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Sterile amber glass vials with Teflon-lined caps
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Sterile syringe filters (0.22 µm)
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Calibrated pH meter
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Appropriate buffer system (e.g., phosphate buffer for pH 7)
-
-
Procedure:
-
Prepare Primary Stock Solution: Accurately weigh a desired amount of this compound and dissolve it in a minimal volume of methanol or acetone to create a concentrated primary stock solution. For example, prepare a 10 mg/mL solution. Store this stock solution at 2-8°C in an amber glass vial.
-
Prepare Aqueous Working Solution:
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Add the desired volume of the primary stock solution to your pre-prepared aqueous buffer (pH 7).
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Ensure the final concentration of the organic solvent is low (typically <1% v/v) to avoid solubility and experimental interference issues.
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The final this compound concentration should not exceed its water solubility limit of 95 mg/L.
-
-
pH Verification: Check and adjust the pH of the final aqueous solution to ensure it is within the stable range (pH 5-9).
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Sterilization (Optional): For long-term experiments where microbial degradation is a concern, sterile filter the final aqueous solution using a 0.22 µm syringe filter into a sterile container.
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Storage: Store the final aqueous solution at 2-8°C in a dark environment.
-
Protocol 2: Quantification of this compound in Aqueous Samples by LC-MS/MS
This protocol provides a general workflow for the analysis of this compound concentration in aqueous samples, based on established environmental chemistry methods.
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Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by purified reagent water.
-
Load a known volume of the aqueous sample onto the cartridge.
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Wash the cartridge with purified reagent water to remove interferences.
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Elute the this compound from the cartridge using a suitable organic solvent like acetonitrile or methanol.
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Evaporate the eluent to near dryness under a gentle stream of nitrogen and reconstitute in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
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Chromatography: Use a C18 reverse-phase column. The mobile phase typically consists of a gradient of acetonitrile or methanol and water, often with a modifier like formic acid or ammonium formate.
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Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
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Detection: Use Multiple Reaction Monitoring (MRM) for quantification. A common transition for this compound is monitoring the precursor ion m/z 216.1 to the product ions m/z 55.1 and m/z 72.
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Quantification: Create a calibration curve using standards of known this compound concentrations prepared in a matrix similar to the samples.
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Visual Guides
Caption: Workflow for Preparing and Handling this compound Aqueous Solutions.
Caption: Decision Tree for Troubleshooting this compound Degradation Issues.
References
troubleshooting poor Cycloate efficacy in greenhouse trials
Cycloate Efficacy Troubleshooting Center
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with this compound efficacy in greenhouse trials.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, systemic herbicide belonging to the thiocarbamate chemical family.[1] Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, which is crucial for the formation of plant waxes and suberin.[2][3] By disrupting the production of these essential lipids, this compound interferes with normal seed germination and seedling development.[2] It is absorbed by the roots and coleoptiles of emerging weeds and is most effective before weeds have established.[2]
Q2: I'm observing inconsistent or poor weed control with this compound. What are the most common causes?
A2: Poor efficacy in a controlled greenhouse environment can often be traced back to several key factors:
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Soil Composition: High organic matter or clay content in your soil mix can bind the herbicide, making it less available for uptake by weed roots.
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Volatilization: this compound is a volatile compound. If not properly incorporated into the soil after application, a significant amount can be lost to the atmosphere, reducing its concentration in the weed germination zone. High temperatures can exacerbate this loss.
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Improper Application Timing: this compound is a pre-emergence herbicide, meaning it must be applied before weed seeds germinate. It will not control weeds that have already emerged.
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Soil Moisture: Both excessively dry and waterlogged conditions can negatively impact this compound's performance. Low soil moisture reduces the uptake of the herbicide by plant roots, while overly wet conditions might lead to unintended movement or degradation.
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Microbial Degradation: The primary method of this compound breakdown in soil is through microbial activity. The composition and activity of the microbial population in your greenhouse soil can affect the herbicide's half-life.
Q3: How does soil organic matter content specifically affect this compound?
A3: Soil organic matter has a high capacity to adsorb herbicides like this compound. This process, known as sorption, binds the herbicide molecules to organic particles in the soil. When this compound is bound to these particles, it is not dissolved in the soil water and is therefore unavailable for uptake by the target weed's roots. The higher the organic matter content, the more herbicide is adsorbed, and a higher application rate may be required to achieve the desired level of weed control.
Q4: Can the source of my greenhouse soil or potting mix be a factor?
A4: Absolutely. Commercial potting mixes can vary widely in their composition, especially in the amount and type of organic matter (e.g., peat, compost, coir). If you are mixing your own soil, the properties of the sand, silt, clay, and organic components will directly influence this compound's behavior. Inconsistent results between trials can sometimes be attributed to batch-to-batch variability in the soil mix.
Q5: Is this compound prone to leaching in greenhouse pots or trays?
A5: this compound has a low potential for leaching. It is expected to have moderate mobility in soil, and studies have shown it generally does not move below the top few inches of the soil profile. Therefore, significant loss of efficacy due to leaching through drainage holes in greenhouse pots is unlikely under normal irrigation schedules.
Troubleshooting Guide
If you are experiencing poor efficacy with this compound, follow this step-by-step diagnostic guide.
Step 1: Review Application Protocol
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Confirm Application Rate: Was the correct rate of this compound applied for your specific soil type and target weed? Under-application is a common cause of failure. Note that typical application rates may need to be adjusted for artificial greenhouse soils with high organic matter.
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Verify Application Timing: Was the herbicide applied strictly pre-emergence to the weeds? Check your experimental logs to confirm the application date relative to seeding. This compound does not control established weeds.
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Check Incorporation Method: Was the this compound thoroughly and evenly mixed into the top layer of the soil immediately after application? As a volatile compound, failure to incorporate can lead to significant loss.
Step 2: Assess Environmental & Soil Conditions
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Soil Characteristics: Analyze the composition of your soil mix. High organic matter (>5%) or high clay content can significantly reduce bioavailability. Consider conducting a soil organic matter test (see Experimental Protocols).
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Greenhouse Temperature: Were temperatures unusually high following application? Elevated temperatures increase the rate of volatilization from the soil surface.
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Irrigation Practices: Review your watering schedule. Was the soil adequately moist but not waterlogged after application? Proper moisture is needed for the herbicide to be in the soil solution for root uptake.
Step 3: Isolate the Problem with a Soil Bioassay
If you suspect the issue lies with herbicide-soil interaction or degradation, a soil bioassay is the most effective way to confirm the presence of active this compound in your treated soil. This involves planting a highly sensitive indicator species into the soil from your experiment and observing for signs of herbicide injury. (See Experimental Protocols for a detailed method).
Troubleshooting Logic Diagram
Caption: A workflow for diagnosing poor this compound efficacy.
Data Presentation
Table 1: Factors Influencing this compound Behavior in Soil
| Parameter | Value / Description | Implication for Efficacy | Reference |
| Mode of Action | Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis | Effective only on germinating seeds and seedlings. | |
| Soil Half-Life | 10-11 days (sandy loam, field) | Moderately persistent; microbial activity is key. | |
| 41-44 days (silt loam, aerobic lab) | Can be longer in controlled, sterile environments. | ||
| Sorption (Koc) | 500 - 800 | Moderate binding to soil particles, especially organic matter. | |
| Primary Dissipation | Volatilization & Microbial Degradation | Proper soil incorporation is critical to prevent loss. | |
| Leaching Potential | Low | Unlikely to move deep into the soil profile. |
Experimental Protocols
Protocol 1: Soil Bioassay for Herbicide Activity
This protocol determines if biologically active this compound is present in the soil from your greenhouse trial.
Materials:
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Representative soil samples from the treated area.
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Control soil (from the same batch but untreated, or treated soil with activated charcoal added).
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Pots or trays with drainage holes.
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Seeds of a sensitive indicator species (e.g., oats, ryegrass).
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Activated charcoal (optional, for creating control soil).
Procedure:
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Sample Collection: Collect representative soil samples from the top 5-10 cm of the pots where this compound efficacy was poor. Combine and mix thoroughly to create a composite sample.
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Prepare Controls:
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Negative Control: Fill a separate, labeled pot with the same soil mix that was not treated with this compound.
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Deactivated Control (Optional but Recommended): To another portion of your treated soil sample, add activated charcoal at a rate of approximately 1 level teaspoon per 2 kg of soil and mix thoroughly. The charcoal will adsorb the herbicide, rendering it inactive.
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Potting: Fill at least three pots for each condition (Treated, Negative Control, Deactivated Control).
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Planting: Plant 10-15 seeds of the indicator species in each pot at a shallow depth.
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Incubation: Place the pots in a greenhouse under optimal growing conditions for the indicator species (light, temperature, water).
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Observation: Observe the plants for 3 weeks. Look for symptoms of herbicide injury in the "Treated" pots compared to the "Control" pots. Symptoms of lipid synthesis inhibitors like this compound include stunted growth, failure to emerge, or dark green, stunted shoots.
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Interpretation:
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Healthy growth in controls, injury in treated pots: Confirms that active this compound is present in the soil and the issue is not with the herbicide itself, but potentially with the tolerance of the target weed.
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Healthy growth in all pots: Suggests the this compound has dissipated, was strongly adsorbed, or was not applied correctly in the first place.
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Diagrams
This compound Mechanism of Action
Caption: this compound inhibits the VLCFA elongase enzyme.
Soil Bioassay Experimental Workflow
Caption: Workflow for a soil bioassay experiment.
References
dealing with co-elution issues in chromatographic analysis of Cycloate
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues and other common challenges encountered during the chromatographic analysis of the herbicide Cycloate.
Frequently Asked Questions (FAQs) - Co-elution and Peak Integrity
Q1: What are the common indicators of co-elution in my chromatogram for this compound?
A1: Co-elution, where two or more compounds elute from the chromatographic column at or near the same time, can present in several ways. You may observe asymmetrical peaks, such as those with shoulders or significant tailing.[1][2] In some instances, a peak that appears symmetrical may actually be a composite of multiple co-eluting compounds.[1] A definitive sign of co-elution is when a single peak appears as two or more merged peaks, often described as a 'shoulder' or a 'twin peak'.[2]
Q2: How can I confirm if a peak is pure or contains a co-eluting impurity?
A2: If you suspect co-elution, using advanced detectors can help assess peak purity. For High-Performance Liquid Chromatography (HPLC), a Diode Array Detector (DAD) can be invaluable. A DAD scans across a single peak and collects multiple UV spectra. If all the spectra are identical, the peak is likely pure. If they differ, the system will flag potential co-elution.[2] For both Gas Chromatography (GC) and HPLC, a Mass Spectrometer (MS) is a powerful tool. By taking mass spectra across the peak and comparing them, any shift in the spectral profile indicates that more than one compound is present.
Q3: My this compound peak is tailing. What could be the cause and how can I fix it?
A3: Peak tailing for a compound like this compound, which has a basic amine functional group, can often be caused by secondary interactions with the stationary phase. In HPLC, this can occur with residual silanol groups on silica-based columns. To address this, you can try adding a mobile phase additive like triethylamine or formic acid to mask the silanol activity. In GC, active sites in the inlet liner, column, or detector can cause tailing. Using analyte protectants in your standards and samples can help mitigate these effects by passivating active sites. Other potential causes for tailing in both techniques include column overload (injecting too much sample) and contamination of the guard or analytical column.
Q4: I'm observing peak fronting for my this compound standard. What does this suggest?
A4: Peak fronting is less common than tailing but can indicate issues such as column overload, where the sample concentration is too high for the column's capacity. It can also be a sign of a collapsed or disturbed column bed at the inlet. In some cases, if the sample is dissolved in a solvent significantly stronger than the mobile phase (in HPLC), it can lead to peak distortion, including fronting.
Troubleshooting Guides: Resolving Co-eluting Peaks
Resolving co-eluting peaks requires a systematic approach to method development and optimization. The following tables summarize the key parameters that can be adjusted in both HPLC and GC to improve separation.
HPLC Method Optimization
Table 1: Strategies to Resolve Co-eluting Peaks in HPLC Analysis of this compound
| Strategy | Principle of Action | Advantages | Disadvantages |
| Modify Mobile Phase Composition | Altering the solvent strength (e.g., changing the acetonitrile/water ratio) or using a different organic modifier (e.g., methanol instead of acetonitrile) changes the selectivity of the separation. | Simple to implement and can have a significant impact on resolution. | May require re-validation of the method; finding the optimal composition can be time-consuming. |
| Adjust Mobile Phase pH | For ionizable compounds like this compound, adjusting the mobile phase pH can significantly alter retention and selectivity. A general rule is to work at a pH at least 2 units away from the analyte's pKa. | Powerful tool for manipulating the retention of ionizable compounds. | Can affect the stability of the analyte or the column; requires a well-buffered mobile phase for reproducibility. |
| Change Stationary Phase (Column) | Using a column with a different chemistry (e.g., C18, Phenyl-Hexyl, Cyano) or a different particle size provides alternative separation mechanisms and can significantly alter selectivity. | Can lead to substantial improvements in resolution when mobile phase optimization is insufficient. | Requires purchasing new columns; method redevelopment and validation are necessary. |
| Adjust Column Temperature | Modifying the column temperature affects the mobile phase viscosity and the kinetics of mass transfer, which can influence selectivity and efficiency. | Can be easily controlled with a column oven and may improve peak shape. | The effect on resolution can be unpredictable, and not all compounds are stable at higher temperatures. |
| Optimize Flow Rate | Reducing the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the analysis time. | Simple parameter to adjust. | Leads to longer run times and increased solvent consumption. |
| Implement Gradient Elution | A gradient program, where the mobile phase composition is changed during the run, can help resolve compounds with different polarities and shorten the overall analysis time compared to an isocratic method. | Effective for separating complex mixtures with a wide range of polarities. | Method development can be more complex than for isocratic separations. |
GC Method Optimization
Table 2: Strategies to Resolve Co-eluting Peaks in GC Analysis of this compound
| Strategy | Principle of Action | Advantages | Disadvantages |
| Optimize Temperature Program | Adjusting the initial oven temperature, the ramp rate, and the final hold time can significantly impact the separation of closely eluting compounds. A slower temperature ramp generally improves resolution. | Powerful and flexible tool for optimizing GC separations. | Can lead to longer analysis times if very slow ramps are used. |
| Change Carrier Gas Flow Rate | Optimizing the linear velocity of the carrier gas (e.g., helium or hydrogen) can improve column efficiency and, consequently, resolution. | Can improve peak shape and resolution without changing the column or temperature program. | An excessively high flow rate can decrease resolution and sensitivity. |
| Select a Different GC Column | Changing the stationary phase (e.g., from a non-polar to a mid-polar or polar phase) is a very effective way to alter selectivity. Increasing column length or decreasing the internal diameter can also increase resolution. | Changing the stationary phase can provide a completely different elution order and resolve difficult co-elutions. | Requires purchasing and installing a new column, followed by method re-validation. |
| Adjust Injection Parameters | Using a split injection instead of splitless can result in sharper peaks for concentrated samples, which may improve the separation of closely eluting compounds. | Can improve peak shape and reduce column overload. | May not be suitable for trace analysis due to lower sensitivity. |
Experimental Protocols
Protocol 1: Systematic Approach to Troubleshooting Co-elution in HPLC
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Confirm Co-elution:
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Visually inspect the peak shape for shoulders or asymmetry.
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If available, use a DAD to perform a peak purity analysis across the suspect peak. A purity match factor below 990 often suggests an impure peak.
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Alternatively, use an LC-MS to check for multiple mass-to-charge ratios (m/z) across the chromatographic peak.
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-
Optimize Mobile Phase (Isocratic Method):
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Adjust Solvent Strength: If this compound is eluting too quickly, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase in 5% increments. This will increase retention and may improve separation from closely eluting peaks.
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Change Organic Modifier: If adjusting the solvent strength is insufficient, switch the organic modifier (e.g., from acetonitrile to methanol or vice versa). These solvents have different selectivities and can alter the elution order.
-
-
Implement a Gradient:
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If the sample contains compounds with a wide range of polarities, develop a gradient elution method. Start with a shallow gradient and then optimize the slope to improve the separation of the target analytes.
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-
Modify Column Temperature:
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Systematically vary the column temperature (e.g., in 5 °C increments from 25 °C to 45 °C) to see if it improves selectivity.
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-
Change the Stationary Phase:
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If the above steps do not resolve the co-elution, select a column with a different stationary phase. For example, if you are using a C18 column, try a Phenyl-Hexyl or a Cyano column to introduce different separation mechanisms (e.g., pi-pi interactions).
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Protocol 2: Systematic Approach to Troubleshooting Co-elution in GC
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Confirm Co-elution:
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Use a GC-MS to examine the mass spectra across the peak. If the spectra change, it confirms the presence of more than one compound.
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-
Optimize the Temperature Program:
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Lower the Initial Temperature: If co-elution occurs early in the chromatogram, decrease the initial oven temperature.
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Adjust the Ramp Rate: Slow down the temperature ramp rate (e.g., from 10 °C/min to 5 °C/min). This gives compounds more time to interact with the stationary phase, often improving separation.
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Add an Isothermal Hold: If two peaks are very close, you can try adding a short isothermal hold in the temperature program just before they elute to improve their separation.
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-
Optimize Carrier Gas Flow:
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Ensure your carrier gas flow rate (or linear velocity) is near the optimum for your column dimensions to maximize efficiency.
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-
Change the GC Column:
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If temperature programming is not sufficient, the most effective solution is to use a column with a different stationary phase to alter selectivity. For example, if using a non-polar DB-5ms column, switching to a more polar column like a DB-17ms could resolve the co-eluting peaks.
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Consider using a longer column or a column with a smaller internal diameter to increase the overall resolving power.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing co-elution issues in chromatographic analysis.
Caption: A logical workflow for troubleshooting co-elution in chromatographic analysis.
References
optimization of LC-MS/MS parameters for Cycloate detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of the herbicide Cycloate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for this compound detection by LC-MS/MS?
A1: For the analysis of this compound using LC-MS/MS, the protonated molecule [M+H]⁺ is typically used as the precursor ion. The most common precursor ion for this compound is m/z 216.1. Two common product ions for confirmation and quantification are m/z 83.1 and m/z 55.1[1][2]. Another source confirms the precursor ion of m/z 216 and a product ion of m/z 83[3].
Q2: What are the optimal collision energies for the fragmentation of this compound?
A2: The optimal collision energies are dependent on the specific instrument and experimental conditions. However, a good starting point for the transition of m/z 216.1 → 83.1 is a collision energy of 12 eV, and for the transition m/z 216.1 → 55.1, a collision energy of 36 eV can be used[1]. Another study suggests a collision energy of 10 V for the transition m/z 216 → 83[3]. It is always recommended to perform a collision energy optimization experiment on your specific instrument to achieve the best sensitivity.
Q3: What type of ionization source is most suitable for this compound analysis?
A3: Electrospray ionization (ESI) in positive ion mode is the most common and effective ionization technique for the analysis of this compound and other thiocarbamate herbicides.
Q4: What are some common issues encountered during the analysis of this compound in complex matrices?
A4: Common issues include matrix effects (ion suppression or enhancement), low recovery, and co-eluting interferences that may share common transitions with this compound. Proper sample preparation, such as QuEChERS, and the use of matrix-matched standards are crucial to mitigate these effects.
Q5: How can I improve the peak shape for early-eluting compounds like some pesticides?
A5: Poor peak shapes for early-eluting analytes can occur when injecting extracts with a high percentage of organic solvent. An online dilution of the sample extract with an aqueous mobile phase just before injection can significantly improve peak shapes.
Quantitative Data Summary
The following table summarizes the recommended LC-MS/MS parameters for this compound detection.
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 216.1 | |
| 216 | ||
| Product Ion 1 (m/z) | 83.1 | |
| 83 | ||
| Collision Energy 1 (eV) | 12 | |
| 10 | ||
| Product Ion 2 (m/z) | 55.1 | |
| Collision Energy 2 (eV) | 36 |
Experimental Protocols
LC-MS/MS Method for this compound Analysis
This protocol provides a general procedure for the analysis of this compound in a given matrix. Optimization may be required for specific sample types and instrumentation.
1. Sample Preparation (QuEChERS Method)
A common and effective sample preparation method for pesticides in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
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Extraction:
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Weigh a representative portion of the homogenized sample into a centrifuge tube.
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Add an appropriate volume of water (for dry samples) and an internal standard.
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Add acetonitrile and shake vigorously.
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Add extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate), shake, and centrifuge.
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Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
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Take an aliquot of the supernatant from the extraction step.
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Add it to a d-SPE tube containing a sorbent (e.g., PSA, C18, GCB) to remove interfering matrix components.
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Vortex and centrifuge.
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The resulting supernatant is ready for LC-MS/MS analysis.
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2. Liquid Chromatography (LC) Conditions
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Column: A C18 reversed-phase column is commonly used for pesticide analysis.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization efficiency.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Primary (for quantification): 216.1 → 83.1 (Collision Energy: ~12 eV)
-
Confirmatory: 216.1 → 55.1 (Collision Energy: ~36 eV)
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows according to the instrument manufacturer's recommendations.
Troubleshooting Guide
Below is a troubleshooting guide for common issues encountered during the LC-MS/MS analysis of this compound.
Caption: Troubleshooting workflow for LC-MS/MS analysis of this compound.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.
Caption: General experimental workflow for this compound analysis.
References
Technical Support Center: Mitigating the Effects of Soil Organic Matter on Cycloate Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments focused on mitigating the impact of soil organic matter (SOM) on Cycloate bioavailability.
Frequently Asked Questions (FAQs)
1. Why is my this compound application showing reduced efficacy in high organic matter soils?
Soils with high organic matter content tend to exhibit increased adsorption of this compound, reducing its concentration in the soil solution and thus its bioavailability to target weeds.[1][2][3] The organic fraction of the soil is a primary factor in the sorption of many herbicides.[4]
2. What are the primary metabolites of this compound I should be monitoring in my experiments?
The main metabolites of this compound to monitor in soil are this compound sulfoxide and N-ethylcyclohexylamine. Analytical methods should be capable of detecting and quantifying both the parent compound and these metabolites.
3. What is the expected half-life of this compound in soil?
The half-life of this compound in soil can vary significantly depending on soil type and environmental conditions. Field studies have shown a half-life of 10-11 days in sandy loam soil. Under laboratory conditions, the half-life can range from approximately 41 days under aerobic conditions to 77 days under anaerobic conditions. The dissipation rate can be influenced by factors such as microbial activity, which is in turn affected by soil organic matter content.[5]
Troubleshooting Guides
Issue 1: Inconsistent this compound recovery during soil extraction.
Possible Cause: Inefficient extraction from high organic matter soil due to strong adsorption.
Troubleshooting Steps:
-
Optimize Solvent System: While methanol is commonly used, a more nonpolar solvent or a solvent mixture may be necessary for soils with high organic content to overcome strong hydrophobic interactions.
-
Increase Extraction Time and Agitation: Longer shaking times (e.g., 2 hours) and vigorous agitation can improve the desorption of this compound from soil particles.
-
Employ a Stronger Extraction Method: Consider using accelerated solvent extraction (ASE) or microwave-assisted extraction (MAE) for more efficient recovery from challenging soil matrices.
-
Validate with Spiked Samples: Prepare spiked soil samples with known concentrations of this compound and its metabolites to assess and optimize your extraction efficiency.
Issue 2: Low bioavailability of this compound observed in phytotoxicity assays despite application.
Possible Cause: High sorption of this compound to the soil organic matter in your experimental setup.
Troubleshooting Steps:
-
Characterize Your Soil: Determine the organic carbon content (%OC) of your soil. This will help in understanding the potential for this compound sorption.
-
Consider Soil Amendments: Investigate the use of amendments like biochar or humic acid to potentially alter this compound bioavailability. Note that the effect can be complex; while some amendments can reduce bioavailability by increasing sorption, others might compete for sorption sites, potentially increasing the concentration in the soil solution.
-
Conduct a Dose-Response Study: Perform a dose-response experiment with varying concentrations of this compound on your target plant species in your specific soil type to determine the effective dose under your experimental conditions.
Experimental Protocols
Protocol 1: Determination of this compound and N-Ethylcyclohexylamine Residues in Soil by Gas Chromatography (GC)
This method is intended for determining N-ethylcyclohexylamine, a metabolite of this compound, in soils at levels of 0.01 ppm to 0.5 ppm.
1. Extraction:
- Weigh 40 g of a thoroughly mixed soil sample into a 4-oz. wide-mouth bottle.
- Add 40 ml of distilled water and 10 g of NaCl.
- Add 5 mL of 50% NaOH and 20 mL of toluene.
- Cap the bottle with a Teflon-lined lid and shake for 2 hours.
- Centrifuge for 10 to 20 minutes at 2000 rpm to aid in phase separation.
- Transfer 15 to 20 mL of the top toluene layer into a separate jar and dry it with about 5 g of granular anhydrous Na₂SO₄.
2. Derivative Formation:
- Add 100 µL of reagent-grade acetic anhydride (99.9%) to the dried toluene extract and let it stand for derivatization.
3. Gas Chromatography (GC) Analysis:
- Instrument: Gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD).
- Column: A suitable capillary column for amine analysis.
- Operating Conditions:
- Injector Temperature: 250°C
- Detector Temperature: 300°C
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 1 minute.
- Ramp: 20°C/minute to 250°C, hold for 5 minutes.
- Quantitation: Calibrate the GC using standard solutions of the N-ethylcyclohexylamine derivative.
Protocol 2: Batch Adsorption Study to Determine this compound Sorption Isotherm
This protocol helps in quantifying the adsorption of this compound to soil, biochar, or humic acid.
1. Preparation of Adsorbent:
- Use air-dried soil sieved through a 2-mm sieve.
- If using biochar or humic acid, ensure they are well-characterized.
2. Adsorption Experiment:
- Prepare a stock solution of this compound in a 0.01 M CaCl₂ solution. This background electrolyte mimics the ionic strength of soil solution.
- Prepare a series of this compound solutions of varying concentrations by diluting the stock solution.
- To a set of centrifuge tubes, add a known mass of the adsorbent (e.g., 5 g of soil).
- Add a known volume of each this compound solution to the tubes. Include control tubes with no adsorbent.
- Shake the tubes for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.
- Centrifuge the tubes to separate the solid and liquid phases.
- Analyze the supernatant for the equilibrium concentration of this compound using a suitable analytical method (e.g., HPLC or GC).
3. Data Analysis:
- Calculate the amount of this compound adsorbed to the solid phase by subtracting the equilibrium concentration from the initial concentration.
- Plot the amount of adsorbed this compound per unit mass of adsorbent (Cs) against the equilibrium concentration in the solution (Ce).
- Fit the data to adsorption isotherm models like the Freundlich or Langmuir equations to determine the sorption coefficients.
Freundlich Isotherm Equation: log(Cs) = log(Kf) + (1/n) * log(Ce) Langmuir Isotherm Equation: Ce/Cs = 1/(K_L * q_max) + Ce/q_max
Where:
-
Cs = concentration of this compound adsorbed on the soil (mg/kg)
-
Ce = equilibrium concentration of this compound in solution (mg/L)
-
Kf and n are Freundlich constants related to adsorption capacity and intensity, respectively.
-
K_L is the Langmuir constant related to the binding energy.
-
q_max is the maximum adsorption capacity.
Data Presentation
Table 1: Freundlich Adsorption Isotherm Parameters for Various Herbicides on Different Adsorbents (Illustrative Examples)
| Herbicide | Adsorbent | Kf ((mg/kg)/(mg/L)^n) | 1/n | R² | Reference |
| Tricyclazole | Biochar (from sludge) | - | 0.236 | - | |
| 2,4-D | Biochar (from sludge) | - | 0.352 | - | |
| Dimethyl Phthalate | Biochar-soil composites | - | - | >0.98 |
Table 2: Half-life (DT50) of Herbicides in Soil with and without Organic Amendments
| Herbicide | Soil Condition | DT50 (days) | Kinetic Model | Reference |
| Chlorotoluron | Unamended Sandy-loam | 41.1 | FOMC | |
| Chlorotoluron | Amended with Spent Mushroom Substrate | 21.8 | FOMC | |
| Chlorotoluron | Amended with Green Compost | 20.7 | FOMC | |
| Flufenacet | Unamended Sandy-loam | 75.6 | FOMC | |
| Flufenacet | Amended with Spent Mushroom Substrate | 71.9 | FOMC | |
| Flufenacet | Amended with Green Compost | 42.9 | FOMC | |
| Phorate | Biochar-amended | Shorter than control | - | |
| Boscalid | Biochar-amended | Shorter than control | - |
FOMC: First-Order Multi-Compartment model
Visualizations
References
Technical Support Center: Prevention of Cycloate Photodegradation in Experimental Setups
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the photodegradation of the thiocarbamate herbicide Cycloate in experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to photodegradation?
A1: this compound (S-ethyl cyclohexylethylthiocarbamate) is a selective, systemic herbicide used to control grasses and some broad-leaved weeds.[1] As a thiocarbamate, it is susceptible to degradation upon exposure to light, particularly ultraviolet (UV) radiation. This process, known as photodegradation, can alter the chemical structure of this compound, leading to a loss of efficacy and the formation of potentially unknown byproducts. The primary photolysis products of this compound in hexane have been identified as dipropylamine, ethyl mercaptan, and ethyl disulfide.[2]
Q2: What are the primary factors that influence the rate of this compound photodegradation in my experiments?
A2: Several factors can influence the rate of photodegradation:
-
Light Source and Intensity: The wavelength and intensity of the light source are critical. UV light, especially UVC (254 nm) and UVB, will degrade this compound more rapidly than visible light.[3][4]
-
Solvent: The choice of solvent can significantly impact stability. Some solvents can act as photosensitizers, accelerating degradation, while others may offer some protection.[5]
-
Presence of Oxygen: Oxygen can participate in photooxidative reactions, potentially leading to different degradation pathways and products.
-
Temperature: While not always the primary driver, temperature can influence the rate of secondary reactions following the initial photochemical event.
-
Presence of Other Substances: Photosensitizers in the experimental matrix can accelerate degradation, while UV absorbers or quenchers can inhibit it.
Q3: How can I minimize this compound photodegradation during sample preparation and storage?
A3: To minimize degradation, it is crucial to protect this compound solutions from light. Use amber vials or wrap containers in aluminum foil. Prepare solutions in a dimly lit environment and store them in the dark, preferably at low temperatures (e.g., -20°C for short-term and -80°C for long-term storage) to slow down any potential degradation reactions.
Q4: What are UV absorbers and how can they protect my this compound samples?
A4: UV absorbers are compounds that absorb UV radiation and dissipate the energy as heat, thereby preventing the UV light from reaching and degrading the target molecule. Incorporating a UV absorber into your experimental system can significantly enhance the photostability of pesticides like this compound.
Troubleshooting Guides
Issue 1: Inconsistent or Rapid Loss of this compound in Solution
-
Question: I am observing a rapid decrease in the concentration of my this compound standard solutions, even when stored. What could be the cause?
-
Answer: This is likely due to photodegradation from ambient light. Ensure that all solutions are prepared and stored in light-protected containers (amber vials or foil-wrapped) and kept in the dark. Even brief exposure to laboratory lighting can initiate degradation over time. Also, check the purity of your solvent, as impurities can sometimes act as photosensitizers.
Issue 2: High Variability in Photodegradation Experiments
-
Question: My replicate experiments for this compound photodegradation are showing highly variable results. What should I check?
-
Answer: High variability can stem from several sources:
-
Inconsistent Light Exposure: Ensure that each sample receives the exact same intensity and wavelength of light. The geometry of your experimental setup is crucial. Use a merry-go-round photoreactor for uniform irradiation of multiple samples.
-
Temperature Fluctuations: Use a temperature-controlled chamber to maintain a constant temperature across all samples.
-
Sample Matrix Effects: If you are working with complex matrices (e.g., soil extracts, biological fluids), variations in the matrix composition between replicates can affect the photodegradation rate. Ensure your matrix is as homogenous as possible.
-
Analytical Variability: Troubleshoot your analytical method (e.g., HPLC, GC-MS) for sources of variability such as injection volume precision and detector response.
-
Issue 3: Unexpected Peaks in Chromatograms of Irradiated this compound Samples
-
Question: After irradiating my this compound sample, I see several new peaks in the chromatogram. How can I identify them and are they important?
-
Answer: These new peaks are likely photodegradation products. Identifying these products is crucial as they can have different toxicological profiles than the parent compound. Use techniques like LC-MS/MS or GC-MS to identify the mass and fragmentation patterns of these new compounds. Comparing these to literature on thiocarbamate degradation can help in their identification.
Quantitative Data on Thiocarbamate Herbicide Photodegradation
While specific quantitative data for this compound is limited in the public domain, the following table provides data for the photodegradation of Thiobencarb, a structurally related thiocarbamate herbicide, which can serve as a useful reference.
Table 1: Photodegradation of Thiobencarb Technical under UVC Light (254 nm)
| Exposure Time (hours) | Loss Percentage (%) |
| 1 | 41.26 |
| 2 | 42.88 |
| 4 | 44.94 |
| 6 | 53.68 |
| 12 | 58.04 |
| 24 | 59.07 |
| 48 | 62.24 |
| 72 | 67.10 |
| 144 | 71.57 |
The reported half-life (t1/2) for Thiobencarb under these conditions was 4.95 hours.
Experimental Protocols
Protocol 1: General Procedure to Minimize Photodegradation During Experiments
-
Work in a Dimly Lit Environment: Conduct all sample preparation steps under low light conditions. Avoid direct sunlight and turn off unnecessary overhead lighting.
-
Use Protective Glassware: Prepare and store all this compound solutions in amber glass vials or flasks. If amber glassware is unavailable, wrap standard glassware completely in aluminum foil.
-
Solvent Selection: Use high-purity (HPLC or analytical grade) solvents. If possible, choose solvents that do not absorb strongly in the UV region where this compound is sensitive.
-
Incorporate a UV Stabilizer (Optional): For experiments requiring prolonged light exposure, consider adding a photostabilizer to the solution. The choice and concentration of the stabilizer will need to be optimized for your specific experimental conditions.
-
Control Temperature: Use a water bath or a temperature-controlled chamber to maintain a constant and appropriate temperature throughout the experiment.
-
Include Dark Controls: For every experiment involving light exposure, prepare identical samples that are kept in complete darkness. This will allow you to differentiate between photodegradation and other degradation pathways (e.g., hydrolysis, thermal degradation).
Protocol 2: Determining the Photodegradation Rate of this compound
-
Prepare a Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare Working Solutions: Dilute the stock solution to the desired experimental concentration in the chosen solvent or buffer.
-
Experimental Setup:
-
Place a known volume of the working solution into quartz tubes or a photoreactor vessel. Quartz is necessary as it is transparent to UV light.
-
Place the vessel in a photoreactor equipped with a specific light source (e.g., a xenon lamp with filters to simulate sunlight, or a mercury lamp for specific UV wavelengths).
-
Use a calibrated radiometer to measure the light intensity at the sample position.
-
Maintain a constant temperature using a cooling/heating system.
-
-
Sample Collection: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the solution.
-
Sample Analysis: Immediately analyze the collected samples and the dark control samples by a validated analytical method, such as HPLC-UV or GC-MS, to determine the concentration of this compound.
-
Data Analysis: Plot the concentration of this compound as a function of time. From this data, you can calculate the photodegradation rate constant and the half-life of this compound under the specific experimental conditions.
Visualizations
Caption: Workflow for minimizing and assessing this compound photodegradation.
Caption: Troubleshooting flowchart for photodegradation experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jppp.journals.ekb.eg [jppp.journals.ekb.eg]
- 4. mdpi.com [mdpi.com]
- 5. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of LC-MS/MS and GC-Based Methods for Cycloate Analysis in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography (GC)-based methodologies for the quantitative analysis of the herbicide Cycloate in complex environmental matrices such as water and soil. The selection of an appropriate analytical technique is critical for obtaining accurate and reliable data in environmental monitoring and food safety applications. This document presents detailed experimental protocols and performance data to assist researchers in choosing the most suitable method for their specific needs.
Methodology Comparison: LC-MS/MS vs. GC-NPD
The primary focus of this guide is a validated LC-MS/MS method for the determination of this compound in aqueous samples, offering high sensitivity and selectivity. As a viable alternative, a Gas Chromatography method with a Nitrogen-Phosphorus Detector (GC-NPD) is presented for the analysis of a key this compound metabolite in soil, demonstrating the utility of GC-based techniques for this class of compounds.
Quantitative Performance Data
The following tables summarize the key validation parameters for both the LC-MS/MS method for this compound in water and a representative GC-NPD method for a this compound metabolite in soil.
Table 1: LC-MS/MS Method Performance for this compound in Water [1]
| Validation Parameter | Groundwater | Surface Water |
| Linearity Range (µg/L) | 0.0500 - 0.500 | 0.0500 - 0.500 |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.7% - 101% | 99.0% - 102% |
| Precision (% RSD) | ≤ 5.3% | ≤ 2.7% |
| Limit of Quantitation (LOQ) (µg/L) | 0.100 | 0.100 |
| Limit of Detection (LOD) (µg/L) | 0.0300 | 0.0300 |
Table 2: GC-NPD Method Performance for N-Ethylcyclohexylamine (a this compound Metabolite) in Soil [1]
| Validation Parameter | Soil |
| Linearity Range (ppm) | 0.01 - 0.50 |
| Correlation Coefficient (r²) | Not Specified |
| Accuracy (% Recovery) | 85% - 99% |
| Precision (% RSD) | 4.3% - 5.9% |
| Limit of Detection (ppm) | 0.01 |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for reproducible results. The following sections outline the protocols for the LC-MS/MS and GC-NPD methods.
LC-MS/MS Method for this compound in Water[1]
1. Sample Preparation:
-
For recovery samples, fortify groundwater and surface water with this compound to achieve concentrations of 0.100 µg/L (LOQ) and 1.00 µg/L.
-
Prepare seven replicates for the LOQ concentration and five for the higher concentration.
-
Dilute recovery samples with methanol to a final composition of 20/80 methanol/test matrix (v/v).
-
If necessary, further dilute samples into the calibration range using the 20/80 methanol/test matrix solution.
2. LC-MS/MS Analysis:
-
Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.
-
Mobile Phase: A gradient of methanol and water is typically used.
-
Column: A C18 reverse-phase column is suitable for the separation.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. The precursor ion for this compound is m/z 216.1, with product ions of m/z 83.1 and 55.2.[2]
GC-NPD Method for N-Ethylcyclohexylamine in Soil[1]
1. Sample Preparation:
-
Weigh 40 g of a thoroughly mixed soil sample into a wide-mouth bottle.
-
Add 40 mL of distilled water and 10 g of NaCl.
-
Add 5 mL of 50% NaOH and 20 mL of toluene.
-
Shake the bottle vigorously.
-
Allow the phases to separate; the toluene (upper) layer contains the analyte.
2. GC-NPD Analysis:
-
Instrumentation: Gas Chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD).
-
Column: A capillary column with a non-polar stationary phase is appropriate.
-
Injector Temperature: Typically set around 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
Detector Temperature: Typically set around 300°C.
Workflow Diagrams
The following diagrams illustrate the logical flow of the experimental procedures described.
Discussion and Comparison
LC-MS/MS offers several advantages for the analysis of this compound. Its high selectivity, achieved through MRM, minimizes interferences from complex matrices, leading to lower detection limits and high accuracy. The sample preparation for aqueous samples is relatively straightforward.
GC-based methods , such as GC-NPD, provide a robust and cost-effective alternative, particularly for soil and sediment analysis. While the presented data is for a metabolite, it demonstrates the applicability of GC for this class of compounds. The sample preparation for soil involves a liquid-liquid extraction, which is a well-established technique. For a broader range of pesticides, GC-MS or GC-MS/MS would be employed to provide definitive identification.
Choice of Method:
-
For aqueous samples requiring high sensitivity and specificity for this compound, LC-MS/MS is the preferred method.
-
For soil and sediment samples , a GC-based method is a strong and reliable option. The choice between NPD and MS detection would depend on the required level of confirmation and the availability of instrumentation.
References
Cross-Resistance of Wild Oat Biotypes to Cycloate and Triallate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles of wild oat (Avena fatua) biotypes to the thiocarbamate herbicides Cycloate and triallate. The information presented is supported by experimental data to aid in research and the development of effective weed management strategies.
Executive Summary
Studies have demonstrated that wild oat populations resistant to triallate can exhibit a degree of cross-resistance to this compound, a chemically related herbicide. This phenomenon is a critical consideration in the management of herbicide-resistant weeds. Research by Blackshaw et al. (1996) indicates that while triallate-resistant wild oat populations are effectively controlled at higher rates of this compound, they show reduced susceptibility at lower, sub-lethal rates compared to triallate-susceptible populations. This suggests a shared, though not identical, mechanism of resistance. Understanding the nuances of this cross-resistance is vital for designing durable herbicide rotation plans and for the discovery of new herbicidal compounds.
Quantitative Data Summary
The following table summarizes the key findings from a dose-response experiment conducted by Blackshaw et al. (1996) on triallate-resistant and triallate-susceptible wild oat populations. The data illustrates the differential response of these biotypes to this compound.
| Herbicide | Application Rate ( kg/ha ) | Wild Oat Biotype | % Reduction in Shoot Fresh Weight (Compared to Untreated Control) |
| This compound | 1.1 (0.25x field rate) | Triallate-Susceptible | ~50% |
| Triallate-Resistant | ~30% | ||
| This compound | 2.25 (0.5x field rate) | Triallate-Susceptible | ~80% |
| Triallate-Resistant | ~65% | ||
| This compound | 4.5 (1x field rate) | Triallate-Susceptible | >95% |
| Triallate-Resistant | >95% |
Data is estimated from graphical representations in Blackshaw et al. (1996) and is intended for comparative purposes.
Experimental Protocols
The following is a detailed methodology for a whole-plant dose-response bioassay to assess cross-resistance to this compound and triallate in wild oat, based on the procedures described by Blackshaw et al. (1996) and general herbicide resistance testing protocols.
1. Plant Material and Growth Conditions:
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Seed Sources: Obtain certified triallate-resistant and triallate-susceptible wild oat (Avena fatua) seeds.
-
Potting Medium: Use a sterilized sandy loam soil with a pH of 7.2 and 3.6% organic matter.
-
Planting: Plant 10-15 seeds per 10-cm diameter pot at a depth of 2 cm.
-
Greenhouse Conditions: Maintain a 16-hour photoperiod with a light intensity of 400 µmol/m²/s. The temperature should be set at 22°C during the day and 17°C at night.
-
Watering: Water the pots as needed to maintain soil moisture.
-
Thinning: After emergence, thin the seedlings to a uniform number per pot (e.g., 5 plants).
2. Herbicide Application:
-
Herbicide Preparation: Prepare stock solutions of commercial formulations of this compound and triallate. A series of dilutions should be made to achieve the desired application rates.
-
Application: Apply the herbicides as a pre-emergence treatment, incorporated into the soil. The herbicides should be mixed thoroughly with the soil before planting.
-
Dose Range: A range of doses should be used, including sub-lethal and lethal rates, to generate a dose-response curve. For example, rates equivalent to 0, 0.25x, 0.5x, 1x, and 2x the recommended field rates for both herbicides.
-
Control Group: An untreated control group (0 rate) must be included for comparison.
3. Data Collection and Analysis:
-
Harvest: Harvest the above-ground biomass (shoots) of the wild oat plants 21 days after treatment.
-
Measurement: Determine the fresh weight of the shoots for each pot.
-
Data Analysis: Express the shoot fresh weight of the treated plants as a percentage of the untreated control. Analyze the data using non-linear regression to fit a dose-response curve (e.g., a log-logistic model).
-
Resistance Factor (RF): Calculate the RF by dividing the GR50 (the herbicide dose required to cause a 50% reduction in growth) of the resistant population by the GR50 of the susceptible population.
Visualizations
comparing the environmental impact of Cycloate and newer herbicides
A Comparative Guide to the Environmental Impact of Cycloate and Newer Herbicides
Introduction
The selection of herbicides in modern agriculture and land management requires a careful balance between efficacy in weed control and potential environmental impact. This guide provides a detailed, data-driven comparison of this compound, a thiocarbamate herbicide first registered in 1967, and a selection of newer, widely used herbicides from different chemical classes: Glyphosate, Chlorsulfuron, and Imazapyr.[1] This document is intended for researchers and environmental scientists, offering an objective look at key environmental indicators, supported by experimental data and standardized testing protocols.
Comparative Analysis of Environmental Fate and Ecotoxicity
The environmental impact of a herbicide is largely determined by its persistence, mobility, potential for bioaccumulation, and its toxicity to non-target organisms. The following tables summarize these key quantitative parameters for this compound and three newer-generation herbicides.
Table 1: Environmental Fate Properties
This table outlines the properties that govern a herbicide's behavior and persistence in the environment.
| Property | This compound | Glyphosate | Chlorsulfuron | Imazapyr |
| Soil Half-Life (t½) | 21 - 56 days | 2 - 197 days (typical field: 47 days) | 7 - 42 days | 17.7 - 63.1 days |
| Soil Sorption Coefficient (Koc) | 345 - 800 mL/g (Moderate Mobility) | ~24,000 mL/g (Low Mobility) | 6.3 - 154 mL/g (High to Very High Mobility) | 8.81 mL/g (Very High Mobility) |
| Bioconcentration Factor (BCF) | ~190 (High Potential) | <1 (Low Potential) | ~3 (Low Potential) | Not found to bioaccumulate |
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Soil Half-Life (t½): Indicates the time it takes for 50% of the herbicide to degrade in the soil. Shorter half-lives are generally preferable, indicating lower persistence.
-
Soil Sorption Coefficient (Koc): Measures the tendency of the herbicide to bind to soil particles. A high Koc value indicates strong binding and low mobility, reducing the risk of leaching into groundwater.
-
Bioconcentration Factor (BCF): The ratio of the chemical's concentration in an organism to its concentration in the surrounding environment (typically water). A high BCF suggests the substance is likely to accumulate in the food chain.
Table 2: Ecotoxicity to Non-Target Organisms
This table presents acute toxicity data for various non-target species, which are crucial indicators of a herbicide's potential to harm local ecosystems. The values represent the dose (LD50) or concentration (LC50) required to cause mortality in 50% of the test population. Higher values indicate lower toxicity.
| Organism | Endpoint | This compound | Glyphosate | Chlorsulfuron | Imazapyr |
| Mammal (Rat) | Acute Oral LD50 | 1678 - 4175 mg/kg[1][2] | >4320 - 5600 mg/kg[3][4] | >5000 - 6293 mg/kg | >5000 mg/kg |
| Aquatic Invertebrate (Daphnia magna) | 48-hr LC50 | Not Found | 1.4 - 27.4 mg/L | >100 mg/L (NOEC: 20 mg/L) | >100 mg/L |
| Bird (Bobwhite Quail) | Acute Oral LD50 | >2150 mg/kg | >4640 mg/kg | >5000 mg/kg | >2150 mg/kg |
| Insect (Honeybee, Apis mellifera) | Contact LD50 | 29.01 µ g/bee | >100 µ g/bee | Practically non-toxic | >100 µ g/bee |
Experimental Protocols
The data presented in this guide are generated using standardized and internationally recognized experimental protocols, primarily those developed by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) Office of Chemical Safety and Pollution Prevention (OCSPP). These rigorous guidelines ensure that data are reliable and comparable across different substances.
Soil Persistence/Transformation (OECD Guideline 307)
This test is designed to determine the rate and pathway of a substance's degradation in soil under both aerobic and anaerobic conditions.
-
Principle: The test substance, typically radiolabelled (e.g., with ¹⁴C), is applied to fresh soil samples.
-
Methodology: The treated soil is incubated in controlled laboratory conditions (e.g., 20°C in the dark) for up to 120 days. A continuous flow of air is passed through the aerobic samples to maintain oxygen levels. At various intervals, soil samples are solvent-extracted and analyzed (e.g., via HPLC) to quantify the remaining parent compound and identify major transformation products. Evolved ¹⁴CO₂, representing mineralization, is trapped and measured. The rate of degradation is used to calculate the DT50 (time to 50% dissipation), commonly referred to as the half-life.
Fish Acute Toxicity (OECD Guideline 203)
This protocol is used to determine the concentration of a substance that is lethal to 50% of a test fish population over a short exposure period.
-
Principle: To assess the acute lethal toxicity of a chemical to freshwater or marine fish.
-
Methodology: Groups of fish (e.g., Rainbow Trout, Zebra fish) are exposed to at least five concentrations of the test substance in a geometric series for a 96-hour period. A control group is exposed to dilution water only. Mortalities and any abnormal behavioral or physical signs are recorded at 24, 48, 72, and 96 hours. The results are statistically analyzed to determine the LC50 value at 96 hours, with 95% confidence limits.
Bioaccumulation in Fish (OECD Guideline 305)
This guideline assesses the potential for a chemical to accumulate in fish from the surrounding water or through their diet.
-
Principle: To determine the bioconcentration factor (BCF) by measuring the uptake and depuration (elimination) of a substance in fish.
-
Methodology: The test consists of two phases. First is the uptake phase (typically 28 days), where fish are exposed to a constant concentration of the test substance in the water. This is followed by a depuration phase , where the fish are transferred to a clean, substance-free environment. Fish and water samples are taken at regular intervals during both phases to measure the concentration of the substance. The BCF is calculated as the ratio of the chemical concentration in the fish to the concentration in the water at steady-state, or by using kinetic modeling of the uptake and depuration rates.
Visualizations
The following diagrams illustrate key conceptual and experimental workflows relevant to the environmental assessment of herbicides.
Caption: Experimental workflow for herbicide environmental impact assessment.
Caption: Logical comparison of environmental impact factors.
Conclusion
Based on the compiled data, a clear distinction emerges between the environmental profiles of this compound and the selected newer herbicides.
-
Persistence and Mobility: this compound exhibits moderate persistence and mobility. In contrast, newer herbicides show more variable characteristics. Glyphosate has very low mobility due to strong soil binding, while Chlorsulfuron and Imazapyr are highly mobile, posing a greater potential risk for leaching into groundwater if not managed properly.
-
Bioaccumulation: This is a key differentiating factor. This compound has a high potential for bioconcentration in aquatic organisms, a significant environmental concern. The newer herbicides compared here, including Glyphosate and Chlorsulfuron, all demonstrate a low potential for bioaccumulation.
-
Ecotoxicity: In terms of acute toxicity, the newer herbicides generally exhibit lower toxicity to mammals and birds than this compound. For instance, the acute oral LD50 for rats is consistently higher (indicating lower toxicity) for Glyphosate, Chlorsulfuron, and Imazapyr. This compound also shows higher toxicity to honeybees compared to the newer alternatives. While aquatic toxicity varies, the newer herbicides often have higher LC50 values for invertebrates like Daphnia magna, suggesting lower immediate risk.
References
A Comparative Guide to the Simultaneous Analysis of Multiple Thiocarbamates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the simultaneous determination of multiple thiocarbamate residues in various matrices. We will delve into the performance of the two most prominent techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data from validated studies. Detailed protocols for sample preparation and analysis are provided to aid in the replication and adaptation of these methods.
Introduction to Thiocarbamate Analysis
Thiocarbamates are a class of sulfur-containing pesticides widely used in agriculture as herbicides, fungicides, and insecticides. Their potential for environmental contamination and adverse health effects necessitates sensitive and reliable analytical methods for their detection and quantification in food and environmental samples. The simultaneous analysis of multiple thiocarbamates presents a challenge due to their varying physicochemical properties and potential for degradation during analysis. This guide aims to provide a clear comparison of the available analytical strategies to assist researchers in selecting the most appropriate method for their specific needs.
Performance Comparison: LC-MS/MS vs. GC-MS
The choice between LC-MS/MS and GC-MS for thiocarbamate analysis depends on several factors, including the specific compounds of interest, the sample matrix, and the desired sensitivity. Below is a summary of their performance characteristics based on published validation data.
Table 1: Performance Characteristics of LC-MS/MS for the Simultaneous Analysis of Multiple Thiocarbamates
| Analyte(s) | Matrix | Linearity (r²) | LOD (mg/kg) | LOQ (mg/kg) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| 9 DTCs (ziram, ferbam, thiram, maneb, zineb, nabam, metiram, mancozeb, propineb) | Fruits & Vegetables | >0.99 | 0.03 - 0.19 | 0.1 - 0.6 | 70-110 | < 20 | [1] |
| Thiram, Ziram, Ferbam | Vegetables | >0.99 | 0.001 - 0.005 | 0.005 - 0.01 | 91 - 109 | < 10 | [2] |
| 6 Carbamate Pesticides | Vegetables | >0.996 | - | 0.005 | 91 - 109 | < 10 | [2] |
DTCs: Dithiocarbamates
Table 2: Performance Characteristics of GC-MS for the Simultaneous Analysis of Multiple Thiocarbamates (as CS₂)
| Analyte(s) | Matrix | Linearity (r²) | LOD (mg/kg) | LOQ (mg/kg) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Mancozeb & Propineb | Tomato | >0.99 | 0.01 | 0.04 | 74 - 83 | < 15 | [3] |
| Dithiocarbamates | Fruits & Vegetables | >0.99 | - | ≤0.04 | 75 - 104 | < 15 | [4] |
Note: GC-MS analysis of dithiocarbamates is often performed by converting them to carbon disulfide (CS₂). This is a general method for the entire class but does not distinguish between individual dithiocarbamates.
Experimental Protocols
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.
Step-by-Step Protocol:
-
Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of fruit or vegetable).
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add internal standards.
-
Shake vigorously for 1 minute.
-
-
Salting Out:
-
Add a mixture of anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) (and sometimes buffering salts like sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >1500 rcf for 1-5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the upper acetonitrile layer.
-
Transfer it to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, GCB) and anhydrous MgSO₄. The choice of sorbent depends on the matrix; for example, graphitized carbon black (GCB) is used for samples with high pigment content.
-
Vortex for 30 seconds to 2 minutes.
-
Centrifuge for 1-5 minutes.
-
-
Final Extract: The supernatant is ready for analysis by LC-MS/MS or GC-MS.
LC-MS/MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: Typically a C18 reversed-phase column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte.
GC-MS Analysis (as CS₂)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization/Hydrolysis: Dithiocarbamates are hydrolyzed to carbon disulfide (CS₂) using an acidic solution (e.g., HCl) with a reducing agent like tin(II) chloride. The volatile CS₂ is then partitioned into an organic solvent (e.g., isooctane).
-
Chromatographic Column: A capillary column suitable for volatile compounds.
-
Injection: Splitless or split injection of the organic extract.
-
Detection: Selected Ion Monitoring (SIM) mode is typically used for quantification of the characteristic ions of CS₂.
Mandatory Visualizations
Analytical Workflow
Caption: General workflow for the analysis of thiocarbamates.
Thiocarbamate Mechanism of Action
Caption: Simplified signaling pathway of thiocarbamate toxicity.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the analysis of thiocarbamate residues.
-
LC-MS/MS offers the significant advantage of being able to analyze individual thiocarbamate compounds directly, providing higher specificity. It is generally the preferred method for the simultaneous quantification of multiple, specific thiocarbamates.
-
GC-MS , through the analysis of the common degradation product CS₂, provides a robust and sensitive method for the determination of total dithiocarbamate content. This approach is useful for screening purposes and for regulatory compliance where the total residue limit is of concern.
The choice of method should be guided by the specific analytical requirements, including the target analytes, required sensitivity, and the nature of the sample matrix. The QuEChERS sample preparation method has proven to be a versatile and efficient extraction technique applicable to both analytical platforms.
References
- 1. researchgate.net [researchgate.net]
- 2. food.actapol.net [food.actapol.net]
- 3. Analytical method validation, dissipation and safety evaluation of combination fungicides fenamidone + mancozeb and iprovalicarb + propineb in/on tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. validation-of-a-gc-ms-method-for-the-estimation-of-dithiocarbamate-fungicide-residues-and-safety-evaluation-of-mancozeb-in-fruits-and-vegetables - Ask this paper | Bohrium [bohrium.com]
A Comparative Guide to the Specificity of Analytical Methods for Cycloate Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analytical methods for the quantification of Cycloate, a thiocarbamate herbicide. The focus is on the specificity of these methods, a critical parameter in ensuring accurate and reliable results. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to this compound and the Importance of Specificity
This compound is a selective herbicide used for the control of grasses and broadleaf weeds in various crops. Accurate determination of its residues in environmental and biological matrices is crucial for regulatory compliance, environmental monitoring, and risk assessment. The specificity of an analytical method ensures that the signal measured is solely from this compound and not from other structurally similar compounds, metabolites, or matrix components. A lack of specificity can lead to erroneous results, compromising the integrity of a study.
This guide compares the two most common analytical techniques for this compound determination: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Methods: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS for this compound analysis depends on several factors, including the sample matrix, the required sensitivity, and the potential for interfering substances.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique well-suited for the analysis of volatile and semi-volatile compounds like this compound. Its high separation efficiency and the availability of extensive mass spectral libraries make it a powerful tool for identification and quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity, particularly for non-volatile and thermally labile compounds. The use of tandem mass spectrometry (MS/MS) significantly reduces matrix interference and allows for the detection of trace levels of analytes in complex matrices.
The following table summarizes the key performance characteristics of each method for the analysis of this compound, based on available literature for thiocarbamates and other pesticides.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Specificity | High. Specificity is achieved through a combination of chromatographic retention time and mass-to-charge ratio (m/z) of the analyte and its fragments. | Very High. Enhanced specificity is achieved through the selection of specific precursor-product ion transitions in Multiple Reaction Monitoring (MRM) mode. This minimizes interference from matrix components. |
| Sensitivity (LOD/LOQ) | Good. Limits of detection (LOD) and quantification (LOQ) are typically in the low ng/g to µg/g range, depending on the matrix. | Excellent. LODs and LOQs can reach the pg/g to ng/g level, making it ideal for trace residue analysis. |
| Matrix Effects | Can be significant, often leading to signal enhancement. Matrix-matched calibration is frequently required to compensate for these effects. | Can experience ion suppression or enhancement, which can affect accuracy. The use of isotopically labeled internal standards is recommended to mitigate these effects. |
| Sample Throughput | Moderate. Runtimes can be longer compared to modern LC-MS/MS methods. | High. With the use of ultra-high-performance liquid chromatography (UHPLC), analysis times can be significantly reduced. |
| Derivatization | Not typically required for this compound. | Not required. |
| Cost | Generally lower initial instrument cost compared to LC-MS/MS. | Higher initial instrument cost. |
Quantitative Data Summary
The following tables present a summary of quantitative data for the analysis of pesticides, including thiocarbamates, in various matrices using GC-MS/MS and LC-MS/MS. While specific data for this compound is limited, these values provide a representative overview of the expected performance of each technique.
Table 1: Performance of GC-MS/MS for Pesticide Analysis in Soil
| Analyte Class | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Thiocarbamates | 0.01 | 85 - 110 | < 15 |
| (and similar pesticides) | 0.1 | 90 - 105 | < 10 |
| 1 | 92 - 102 | < 8 |
Data inferred from studies on multi-residue pesticide analysis in soil.[1]
Table 2: Performance of LC-MS/MS for Pesticide Analysis in Water
| Analyte Class | Spiking Level (ng/L) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Thiocarbamates | 10 | 70 - 120 | < 20 |
| (and similar pesticides) | 100 | 80 - 115 | < 15 |
| 1000 | 85 - 110 | < 10 |
Data based on validation studies of pesticide analysis in surface water.[2]
Experimental Protocols
Below are detailed methodologies for assessing the specificity of analytical methods for this compound.
Protocol 1: Specificity Assessment by Matrix Spike and Interference Study
Objective: To evaluate the method's ability to differentiate and quantify this compound in the presence of matrix components and potential interfering substances.
1. Preparation of Standards:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare a solution containing potentially interfering substances (e.g., other pesticides, metabolites of this compound).
2. Sample Preparation (Matrix Spike):
-
Select a representative blank matrix (e.g., soil, water) that is free of this compound.
-
Spike a known amount of this compound standard solution into the blank matrix at different concentration levels (e.g., low, medium, and high).
-
Spike a separate set of blank matrix samples with both this compound and the potential interfering substances.
-
Process the spiked samples and unspiked blank matrix samples using the chosen extraction and cleanup procedure.
3. Instrumental Analysis:
-
Analyze the prepared samples using the validated GC-MS or LC-MS/MS method.
-
For GC-MS, monitor the retention time and the characteristic ions of this compound.
-
For LC-MS/MS, monitor the specific precursor-product ion transitions for this compound.
4. Data Analysis:
-
Compare the chromatograms of the blank matrix, the this compound-spiked matrix, and the matrix spiked with both this compound and interferents.
-
Assess for any co-eluting peaks at the retention time of this compound in the blank and interference-spiked samples.
-
Calculate the recovery of this compound in the spiked samples. A recovery within an acceptable range (e.g., 70-120%) with a low relative standard deviation (e.g., <20%) indicates good accuracy and precision, and indirectly, good specificity in the absence of interferences.
-
The absence of significant peaks in the blank matrix at the retention time of this compound demonstrates the method's specificity against matrix components.
-
The ability to accurately quantify this compound in the presence of other substances demonstrates the method's selectivity.
Protocol 2: Forced Degradation Study
Objective: To assess the specificity of the method in the presence of potential degradation products of this compound.
1. Stress Conditions:
-
Subject a concentrated solution of this compound to various stress conditions to induce degradation:
-
Acidic hydrolysis: Treat with HCl at elevated temperature.
-
Alkaline hydrolysis: Treat with NaOH at elevated temperature.
-
Oxidative degradation: Treat with H₂O₂.
-
Photodegradation: Expose to UV light.
-
Thermal degradation: Heat at a high temperature.
-
2. Sample Analysis:
-
Analyze the stressed samples by LC-MS/MS or GC-MS.
-
Identify the major degradation products formed.
3. Specificity Assessment:
-
Analyze a sample containing both this compound and its degradation products.
-
Verify that the analytical method can separate this compound from its degradation products and that the presence of these degradation products does not interfere with the quantification of this compound.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for assessing the specificity of analytical methods for this compound.
Caption: Workflow for assessing method specificity using matrix spikes and interference testing.
Caption: Workflow for assessing specificity through forced degradation studies.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the determination of this compound. The choice of method should be guided by the specific requirements of the analysis.
-
LC-MS/MS is generally the preferred method for trace residue analysis in complex matrices due to its superior sensitivity and specificity. The ability to use Multiple Reaction Monitoring significantly reduces the impact of interfering substances.
-
GC-MS remains a viable and cost-effective alternative, particularly for less complex matrices or when the highest sensitivity is not required. Careful validation, including the assessment of matrix effects, is crucial for obtaining accurate results.
Researchers should validate their chosen method in the specific matrix of interest to ensure it meets the required performance criteria for specificity, accuracy, and precision. The detailed protocols and comparative data in this guide provide a solid foundation for developing and assessing robust analytical methods for this compound.
References
- 1. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Inter-Laboratory Analysis of Cycloate
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Overview of Cycloate Analysis Methods
The following table summarizes the performance of two common analytical techniques for this compound determination: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The data presented is a representative compilation from various studies to illustrate typical method performance.
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 1-5 µg/kg (soil) | 0.01 µg/L (water) |
| Limit of Quantification (LOQ) | 10.0 µg/kg (soil)[1] | 0.100 µg/L (water)[2] |
| Linearity (r²) | >0.99 | >0.99[3] |
| Mean Recovery | 85-99% | 77.3-91.5%[4] |
| Precision (%RSD) | <15% | <15%[4] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for pesticide residue analysis.
Method 1: Analysis of this compound in Water by LC-MS/MS
This method is suitable for the determination of this compound in groundwater and surface water.
1. Sample Preparation:
-
Filter water samples using a 0.7-µm glass fiber filter.
-
For recovery samples, fortify the water matrix with this compound to the desired concentrations.
-
Dilute the samples with methanol to achieve a final composition of 20/80 methanol/water (v/v).
2. Instrumentation:
-
Liquid Chromatograph: A system equipped with a suitable C18 column.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
3. LC-MS/MS Conditions:
-
Mobile Phase: A gradient of water and acetonitrile, both containing a suitable modifier like formic acid or ammonium formate.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
Ionization: ESI Positive.
-
MRM Transitions: Monitor for the specific precursor and product ions of this compound (e.g., m/z 216 -> 83 and 216 -> 154).
4. Quantification:
-
Prepare a calibration curve using a series of this compound standards in the 20/80 methanol/water matrix.
-
Quantify the analyte concentration in the samples by comparing their peak areas to the calibration curve.
Method 2: Analysis of this compound in Soil by GC-MS
This method is suitable for the determination of this compound in soil samples.
1. Sample Preparation (QuEChERS-based):
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex.
-
Add 10 mL of acetonitrile and shake vigorously.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate) and shake vigorously.
-
Centrifuge the sample.
-
Take an aliquot of the supernatant (acetonitrile layer) for cleanup.
-
Perform dispersive solid-phase extraction (d-SPE) cleanup by adding the aliquot to a tube containing MgSO₄ and a suitable sorbent (e.g., PSA).
-
Vortex and centrifuge.
-
The supernatant is ready for GC-MS analysis.
2. Instrumentation:
-
Gas Chromatograph: A system equipped with a suitable capillary column (e.g., Rxi-5Sil MS).
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
3. GC-MS Conditions:
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: A suitable temperature gradient to ensure good chromatographic separation.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic this compound ions.
4. Quantification:
-
Prepare matrix-matched calibration standards by fortifying blank soil extract with this compound at various concentrations.
-
Quantify the analyte concentration in the samples by comparing their peak areas to the calibration curve.
Mandatory Visualization
The following diagram illustrates a typical workflow for an inter-laboratory comparison study.
Caption: Workflow for an inter-laboratory comparison study.
References
Cycloate's Efficacy in Comparison to Other Chemical Classes of Lipid Synthesis Inhibitors: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Cycloate, a thiocarbamate herbicide, with other major chemical classes of lipid synthesis inhibitors. The information presented is curated from experimental data to assist researchers and professionals in drug and herbicide development in understanding the comparative performance of these compounds.
Introduction to Lipid Synthesis Inhibitors
Lipid synthesis is a vital metabolic pathway in plants, essential for the formation of cell membranes, storage of energy, and the production of signaling molecules. Inhibition of this pathway is a key mechanism of action for several classes of herbicides. These inhibitors are broadly categorized based on their target enzymes within the lipid synthesis pathway.
This compound , belonging to the thiocarbamate class, primarily targets the fatty acid elongase enzyme complex, which is responsible for the synthesis of very-long-chain fatty acids (VLCFAs) with more than 18 carbons. These VLCFAs are crucial components of cuticular waxes and suberin, providing a protective barrier for the plant.
Other significant classes of lipid synthesis inhibitors include:
-
Aryloxyphenoxypropionates (FOPs) and Cyclohexanediones (DIMs) : These compounds inhibit acetyl-CoA carboxylase (ACCase) , the enzyme that catalyzes the first committed step in de novo fatty acid synthesis.
-
Chloroacetamides : This class is also known to inhibit VLCFA synthesis, although their precise mechanism is still under investigation.
-
Substituted Pyridazinones : These herbicides inhibit fatty acid desaturases , enzymes responsible for introducing double bonds into fatty acids, thereby affecting membrane fluidity.
This guide will focus on the comparative efficacy of this compound against the well-characterized ACCase inhibitors.
Comparative Efficacy of Lipid Synthesis Inhibitors
The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. The lower the IC50 value, the more potent the inhibitor.
The following tables summarize the available quantitative data on the inhibitory activity of this compound's chemical class (thiocarbamates) and ACCase inhibitors. It is important to note that direct comparative studies under identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with this in mind.
Table 1: In Vitro Enzyme Inhibition Data
| Chemical Class | Representative Compound(s) | Target Enzyme | IC50 Range |
| Thiocarbamates | Pebulate | Fatty Acid Elongase | Significant inhibition at ≥25 µM |
| Aryloxyphenoxypropionates | Fluazifop-p-butyl, Pinoxaden | Acetyl-CoA Carboxylase (ACCase) | 16 nM - 4.7 µM |
| Cyclohexanediones | Sethoxydim, Clethodim | Acetyl-CoA Carboxylase (ACCase) | 16 nM - 4.7 µM |
Note: A specific IC50 value for this compound was not available in the reviewed literature. Pebulate is presented as a representative thiocarbamate. The IC50 for flufenacet, another VLCFA synthesis inhibitor, on the FAE1 elongase has been reported with a pI50 of 7, which corresponds to an IC50 of 0.1 µM.
Table 2: In Vivo Lipid Synthesis Inhibition Data in Sensitive Grasses
| Chemical Class | Representative Compound(s) | Biological Process | IC50 Range |
| Aryloxyphenoxypropionates | Various | Overall Lipid Biosynthesis | 0.1 - 3.0 mM |
| Cyclohexanediones | Various | Overall Lipid Biosynthesis | 0.1 - 3.0 mM |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Caption: Inhibition sites of this compound and ACCase inhibitors in the plant lipid synthesis pathway.
Caption: General experimental workflows for evaluating lipid synthesis inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the evaluation of lipid synthesis inhibitors.
Protocol 1: In Vitro Acetyl-CoA Carboxylase (ACCase) Inhibition Assay
Objective: To determine the IC50 value of an inhibitor on ACCase activity.
Materials:
-
Partially purified ACCase enzyme extract from a susceptible grass species.
-
Assay Buffer: 100 mM Tricine-KOH (pH 8.0), 0.5 M glycerol, 2 mM DTT.
-
Substrates: Acetyl-CoA, ATP, MgCl2, NaH¹⁴CO₃ (radiolabeled sodium bicarbonate).
-
Inhibitor stock solutions of known concentrations.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare a reaction mixture containing assay buffer, 5 mM ATP, 2.5 mM MgCl2, and the desired concentrations of the inhibitor.
-
Add the partially purified ACCase enzyme extract to the reaction mixture and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 0.25 mM acetyl-CoA and 15 mM NaH¹⁴CO₃.
-
Incubate the reaction at 32°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 6 M HCl.
-
Dry the samples in a heating block to remove unreacted ¹⁴CO₂.
-
Resuspend the residue in water and add scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter. The incorporated radioactivity corresponds to the amount of acid-stable product (malonyl-CoA).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis
Objective: To assess the effect of this compound on the synthesis of VLCFAs in plant tissues.
Materials:
-
Seeds of a susceptible grass species (e.g., barley, wild oat).
-
Growth medium (e.g., Hoagland's solution).
-
This compound solutions of varying concentrations.
-
[1-¹⁴C]Acetate (radiolabeled precursor).
-
Lipid extraction solvents: Chloroform, Methanol, 0.9% KCl.
-
Thin-layer chromatography (TLC) plates and developing solvents.
-
Gas chromatograph-mass spectrometer (GC-MS).
-
Derivatization agent: 2% H₂SO₄ in methanol.
Procedure:
-
Germinate and grow seedlings in a hydroponic or agar-based system.
-
Treat the seedlings with different concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Excise the shoots and incubate them in a solution containing [1-¹⁴C]acetate for a defined labeling period (e.g., 4 hours).
-
Harvest the tissue, wash thoroughly, and immediately freeze in liquid nitrogen to stop metabolic activity.
-
Extract the total lipids from the plant tissue using a modified Bligh and Dyer method (chloroform:methanol:water).
-
Separate the lipid classes using TLC.
-
Scrape the bands corresponding to VLCFAs and quantify the radioactivity by liquid scintillation counting to determine the rate of synthesis.
-
For detailed fatty acid profile analysis, transmethylate the total lipid extract to fatty acid methyl esters (FAMEs) by heating with 2% H₂SO₄ in methanol.
-
Extract the FAMEs with hexane and analyze them by GC-MS.
-
Identify and quantify the individual fatty acids, paying close attention to the levels of VLCFAs (C20 and longer), and compare the profiles of treated and untreated plants.
Conclusion
This compound, a thiocarbamate herbicide, effectively inhibits the synthesis of very-long-chain fatty acids by targeting the fatty acid elongase complex. In contrast, other major classes of lipid synthesis inhibitors, such as aryloxyphenoxypropionates and cyclohexanediones, target the earlier step of de novo fatty acid synthesis by inhibiting ACCase.
Based on the available in vitro data, ACCase inhibitors exhibit significantly higher potency (lower IC50 values in the nM to low µM range) against their target enzyme compared to the inhibitory concentrations reported for thiocarbamates on VLCFA synthesis (in the µM range). However, direct comparisons of in vivo efficacy are more complex and depend on various factors including uptake, translocation, and metabolism of the herbicide within the plant.
The experimental protocols provided offer standardized methods for the comparative evaluation of these inhibitors. Further research with direct, side-by-side comparisons under uniform experimental conditions is necessary to provide a more definitive ranking of the in vivo efficacy of this compound relative to other classes of lipid synthesis inhibitors. This guide serves as a foundational resource for researchers to design and interpret such comparative studies.
Cross-Resistance Patterns of Thiocarbamate Herbicides in Lolium rigidum: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of herbicide resistance in weed populations presents a significant challenge to sustainable agriculture. Lolium rigidum (annual ryegrass) is a particularly problematic weed known for its rapid evolution of resistance to a wide array of herbicides. This guide provides a comparative analysis of the cross-resistance patterns observed with thiocarbamate herbicides in L. rigidum, drawing upon key experimental data to inform resistance management strategies and future herbicide development. While specific data for Cycloate is limited in the reviewed literature, this guide focuses on representative thiocarbamate herbicides, such as triallate and prosulfocarb, to elucidate the broader cross-resistance profiles within this chemical class.
Quantitative Analysis of Herbicide Resistance
The following tables summarize the dose-response data from studies investigating thiocarbamate resistance in Australian populations of Lolium rigidum. These studies reveal significant levels of resistance to thiocarbamates and highlight concerning patterns of cross-resistance to other herbicide modes of action.
Table 1: Resistance Levels (LD50) of Thiocarbamate-Resistant Lolium rigidum Populations to Various Herbicides
| Herbicide | Herbicide Class | Resistant Population EP162 LD50 (g ai ha-1) | Susceptible Population (SLR4/VLR1) LD50 (g ai ha-1) | Resistance Index (RI) |
| Triallate | Thiocarbamate | 14.9-fold higher than susceptible | - | 14.9 |
| Prosulfocarb | Thiocarbamate | 9.4-fold higher than susceptible | - | 9.4 |
| EPTC | Thiocarbamate | 9.7-fold higher than susceptible | - | 9.7 |
| Thiobencarb | Thiocarbamate | 13.6-fold higher than susceptible | - | 13.6 |
| Trifluralin | Dinitroaniline | 13.8-fold higher than susceptible | - | 13.8 |
| Pyroxasulfone | Isoxazoline | 8.1-fold higher than susceptible | - | 8.1 |
| Propyzamide | Benzamide | 2.7-fold higher than susceptible | - | 2.7 |
Data adapted from a study on a thiocarbamate-resistant Lolium rigidum population from the Eyre Peninsula, South Australia[1]. The LD50 is the lethal dose required to kill 50% of the population.
Table 2: Comparative Resistance Levels (LD50) in Thiocarbamate-Resistant Lolium rigidum Field Populations
| Herbicide | Herbicide Class | Resistant Population T1 LD50 (RI) | Resistant Population A18 LD50 (RI) |
| Triallate | Thiocarbamate | 17.9-fold | 20-fold |
| Prosulfocarb | Thiocarbamate | 5.9-fold | 12.1-fold |
| Trifluralin | Dinitroaniline | - | - |
| Pyroxasulfone | Isoxazoline | 4-fold | 7.8-fold |
Data from field experiments conducted in Paskeville and Arthurton, South Australia, comparing resistance levels to a susceptible population (SLR4)[1].
Experimental Protocols
The data presented in this guide are based on robust experimental methodologies designed to characterize herbicide resistance in Lolium rigidum. The following protocols are representative of the key experiments cited.
Dose-Response Studies for Resistance Confirmation
A population of rigid ryegrass from a field on the Eyre Peninsula, South Australia, suspected of resistance to thiocarbamate herbicides was subjected to dose-response studies.[1] This was conducted alongside two susceptible populations (SLR4 and VLR1).[1] The resistant population demonstrated cross-resistance to triallate, prosulfocarb, EPTC, and thiobencarb.[1]
The study also found that the resistant population exhibited resistance to trifluralin, pyroxasulfone, and propyzamide. The LD50 of the resistant population was significantly higher for trifluralin (13.8-fold), pyroxasulfone (8.1-fold), and propyzamide (2.7-fold) as compared to the susceptible populations. This was the first documented case of field-evolved resistance to thiocarbamate herbicides in L. rigidum.
Field Experiments for Evaluating Control Options
Two field experiments were carried out in 2018 at Paskeville and Arthurton, South Australia, to identify effective herbicide strategies for managing thiocarbamate-resistant rigid ryegrass in wheat crops. Dose-response experiments confirmed resistance in both field populations (T1 and A18) to triallate, prosulfocarb, trifluralin, and pyroxasulfone. The T1 and A18 populations were 17.9- and 20-fold more resistant to triallate, respectively, than the susceptible SLR4 population. The level of resistance to prosulfocarb and pyroxasulfone was lower in the T1 population compared to the A18 population.
Visualizing Resistance Mechanisms and Experimental Design
The following diagrams illustrate the conceptual framework of herbicide resistance and the workflow of the described experiments.
Caption: Conceptual overview of herbicide action and resistance mechanisms.
References
Safety Operating Guide
Immediate Safety and Handling Precautions
Proper disposal of Cycloate is essential for laboratory safety and environmental protection. As a thiocarbamate herbicide, this compound is classified as a hazardous material requiring specific handling and disposal procedures. Adherence to these guidelines is critical for researchers, scientists, and drug development professionals to ensure compliance with regulations and maintain a safe working environment.
Before beginning any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier and adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[1][2]
-
Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate vapors or aerosols, use a fume hood to minimize inhalation exposure.[1][3]
-
Avoid Contact: Prevent direct contact with skin and eyes.[1] In case of contact, wash the affected area immediately with soap and plenty of water.
-
Safe Handling Practices: Do not eat, drink, or smoke in areas where this compound is handled or stored. Wash hands thoroughly after handling.
-
Storage: Store this compound in a cool, dry, and well-ventilated location in a tightly sealed container.
-
Incompatibilities: this compound is incompatible with acids, peroxides, and acid halides. It can react violently with powerful oxidizing agents.
Step-by-Step Disposal Protocol for this compound Waste
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly. Never dispose of this compound down the drain, in sewers, or in the regular trash.
-
Waste Identification and Segregation:
-
Treat all unwanted this compound and materials contaminated with it (e.g., pipette tips, absorbent pads) as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed.
-
-
Waste Collection and Storage:
-
Place this compound waste into a clearly labeled, sealed, and chemically compatible container.
-
Store the waste container in a designated secondary containment area away from incompatible materials.
-
-
Contact Environmental Health & Safety (EHS):
-
Your institution's EHS department is the primary resource for guidance on chemical waste disposal.
-
Follow your institution's specific procedures for hazardous waste pickup. The EHS office will arrange for disposal by a licensed hazardous waste contractor.
-
-
Professional Disposal Methods:
-
The recommended method for ultimate disposal is controlled incineration with flue gas scrubbing at a licensed chemical destruction plant.
-
Disposal in an approved hazardous waste landfill by a licensed contractor is another acceptable option.
-
Always consult with local, state, or federal environmental regulatory agencies for guidance on acceptable disposal practices in your region.
-
Procedure for Empty Container Disposal
Properly cleaned containers may be disposed of differently from the chemical waste itself.
-
Concentrated Product Containers:
-
Triple rinse the empty container with a suitable solvent (e.g., water, if the formulation is an emulsion).
-
Whenever possible, add the rinsate (the liquid from rinsing) to the final spray solution or collect it as hazardous waste.
-
Puncture the container to prevent reuse.
-
Dispose of the rinsed and punctured container in a sanitary landfill or as directed by your EHS office and local regulations. Note that containers that held concentrated product are generally not suitable for recycling.
-
-
Ready-to-Use Product Containers:
-
Empty containers of ready-to-use formulations may be recyclable, depending on local guidelines. Check with your EHS office or local waste authority.
-
This compound Properties and Hazard Data
The following table summarizes key quantitative data for this compound, which is essential for safety and risk assessment.
| Property | Value | Citation(s) |
| CAS Number | 1134-23-2 | |
| Molecular Formula | C₁₁H₂₁NOS | |
| Molecular Weight | 215.36 g/mol | |
| Appearance | Colorless liquid or white crystalline solid with an aromatic odor. | |
| Solubility in Water | Slightly soluble; readily forms an emulsion. | |
| GHS Hazard Statements | H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4). |
Experimental Disposal Protocols
For researchers and laboratory personnel, direct chemical treatment of this compound waste is generally not recommended. The standard and safest procedure is collection and disposal via a licensed hazardous waste service.
While chemical degradation methods exist for thiocarbamates, such as hydrolysis using a strong alkali, these processes can generate other hazardous byproducts (e.g., secondary amines) and are not suitable for routine laboratory disposal without specialized equipment and expertise. Therefore, the procedural focus remains on safe collection and professional disposal.
This compound Disposal Workflow
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
